2-Fluoro-6-(2-methoxyethoxy)benzoic acid physical and chemical properties
An In-Depth Technical Guide to 2-Fluoro-6-(2-methoxyethoxy)benzoic acid This guide provides a comprehensive technical overview of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, a specialized chemical intermediate. Designed fo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
This guide provides a comprehensive technical overview of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights into its utility.
Compound Identification and Core Properties
2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of its functional groups—an ortho-fluorine atom and an ortho-methoxyethoxy side chain—creates a unique chemical scaffold with significant potential in organic synthesis, particularly as a building block for complex molecules and Active Pharmaceutical Ingredients (APIs).
The synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is most logically achieved via a Williamson ether synthesis, a robust and well-understood reaction. This approach offers high yields and selectivity.
Causality Behind Experimental Choices:
Starting Material: 2-Fluoro-6-hydroxybenzoic acid (CAS 67531-86-6) is an ideal precursor. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide.
Alkylation Agent: 1-Bromo-2-methoxyethane is chosen as the electrophile. It is commercially available and reactive enough to undergo Sₙ2 displacement by the phenoxide.
Base and Solvent: A combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is optimal. K₂CO₃ is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. DMF effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.
Work-up: The reaction is quenched with water and acidified. This protonates the carboxylate, making the final product less water-soluble and allowing it to be easily extracted into an organic solvent like ethyl acetate.
Experimental Protocol: Synthesis
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-6-hydroxybenzoic acid (1.0 eq).
Solvation: Add anhydrous DMF to dissolve the starting material.
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.
Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise to the stirring suspension.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
Quenching and Acidification: After cooling to room temperature, pour the reaction mixture into cold water. Acidify the aqueous solution to a pH of ~2 using 1M HCl.
Extraction: Extract the product from the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualization of Synthetic Workflow
Caption: Synthetic route to the target compound.
Spectroscopic and Analytical Characterization
Structural confirmation relies on standard analytical techniques. The data described below represents a self-validating system, where each piece of spectroscopic evidence corroborates the proposed molecular structure.
Table 3: Predicted Spectroscopic Data
Technique
Feature
Predicted Chemical Shift / Frequency
¹H NMR
-COOH
~10-13 ppm (broad singlet)
Ar-H
~6.8-7.5 ppm (multiplets)
-O-CH₂-CH₂-
~4.2-4.4 ppm (triplet)
-CH₂-O-CH₃
~3.7-3.9 ppm (triplet)
-O-CH₃
~3.4 ppm (singlet)
¹³C NMR
-C=O
~165-170 ppm
Ar-C (C-F, C-O)
~155-165 ppm (with C-F splitting)
Ar-C
~110-135 ppm
-O-CH₂-
~68-72 ppm
-CH₂-O-
~65-70 ppm
-O-CH₃
~59 ppm
IR Spectroscopy
O-H stretch (acid)
2500-3300 cm⁻¹ (very broad)
C=O stretch (acid)
1680-1710 cm⁻¹ (strong)
C-O stretch (ether/acid)
1210-1320 cm⁻¹
C-F stretch
1000-1100 cm⁻¹
Note: Predicted values are based on analysis of similar structures and standard chemical shift/frequency tables. Actual experimental values may vary slightly.[3][4]
Visualization of Key Structural Features
Caption: Key proton environments for NMR analysis.
Reactivity and Applications in Drug Discovery
The true value of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid lies in its application as a versatile building block for creating more complex molecules.
Reactivity: The carboxylic acid is the primary reactive handle, readily undergoing amidation or esterification reactions to couple with other molecular fragments. The fluorine atom and the bulky ether side chain provide steric hindrance and electronic modulation at the ortho positions, which can be strategically used to influence the conformation and binding properties of the final molecule.
Role in Medicinal Chemistry: Fluorinated benzoic acids are crucial intermediates in the synthesis of various APIs.[5] For instance, the related compound 2-Fluoro-6-methylbenzoic acid is a key building block for Avacopan, a treatment for ANCA-associated vasculitis, and for certain epidermal growth factor receptor (EGFR) inhibitors.[5] The methoxyethoxy group in the title compound is a well-known motif used by medicinal chemists to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, without significantly increasing molecular weight. This makes the compound an attractive starting point for developing new drug candidates.
Characterization, Analytical Profiling, and Synthetic Utility of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Executive Summary 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) is a highly specialized, multi-functional aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The strat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) is a highly specialized, multi-functional aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The strategic placement of an ortho-fluoro atom and an ortho-methoxyethoxy chain around a benzoic acid core provides a unique set of steric, electronic, and physicochemical properties. This technical whitepaper provides a comprehensive guide on its structural characteristics, analytical validation workflows, and downstream synthetic applications.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both analytical chromatography and synthetic reactions. The quantitative data is summarized below:
Mechanistic Insights: The Role of Ortho-Substitutions
In drug design and complex library synthesis, the di-ortho substitution pattern of this benzoic acid is highly intentional. It creates a conformationally restricted system with specific electronic and pharmacokinetic advantages:
Ortho-Fluoro Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent carboxylic acid (predicted ~2.52) compared to unsubstituted benzoic acid (pKa 4.2)[3]. This increased acidity enhances the leaving group ability of the corresponding activated esters during amide coupling. Furthermore, the robust C-F bond provides a metabolic shield, blocking cytochrome P450-mediated ortho-hydroxylation.
6-(2-Methoxyethoxy) Group: This short PEG-like chain serves dual purposes. First, it disrupts planar crystal packing, which inherently enhances the aqueous solubility of the resulting drug candidate. Second, the ether oxygens act as flexible hydrogen-bond acceptors, allowing the molecule to adapt to complex protein binding pockets.
Conformational Locking: The steric bulk of both ortho-substituents forces the carboxylate group out of coplanarity with the benzene ring. This orthogonal conformation is critical for binding to specific target proteins where a planar aryl acid would clash sterically.
Figure 1: Structural moieties of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and their effects.
Analytical Workflows & Quality Control
To ensure the integrity of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid before downstream synthesis, a self-validating analytical system utilizing LC-MS and NMR is required.
Causality: Carboxylic acids ionize optimally in negative electrospray ionization (ESI-) mode. The use of formic acid in the mobile phase ensures the carboxylic acid remains protonated during chromatography (preventing peak tailing), while still allowing efficient deprotonation in the ESI source.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1 v/v).
Column Selection: Use a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm) to ensure high-resolution separation of any potential regioisomeric impurities (e.g., meta- or para-fluoro isomers).
Mobile Phase:
Phase A: 0.1% Formic acid in HPLC-grade Water.
Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Detection: Monitor UV absorbance at 254 nm. Set the mass spectrometer to ESI- mode.
Validation: The expected dominant mass peak is the [M-H]- ion at m/z 213.06.
Protocol 3.2: 1H NMR Structural Verification
Causality: DMSO-d6 is selected over CDCl3 to prevent dimerization of the carboxylic acid, which can broaden the OH signal and obscure integration.
Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.
As a benzoic acid derivative, the most common synthetic application of this compound is the formation of amide bonds with primary or secondary amines to generate bioactive scaffolds. Due to the severe steric hindrance provided by the di-ortho substitutions, highly efficient uronium-based coupling reagents like HATU are required[4].
Causality: HATU forms a highly reactive OAt-active ester intermediate. The use of a non-nucleophilic base like DIPEA is critical to deprotonate the sterically hindered carboxylic acid without competing with the amine nucleophile[4][5]. Anhydrous conditions must be strictly maintained, as water will rapidly hydrolyze the activated ester back to the starting material[4].
Protocol 4.1: HATU-Mediated Amide Coupling
Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq) followed by HATU (1.1 eq)[4].
Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. Self-validation step: A color change (often to a pale yellow/orange) indicates the successful formation of the active OAt-ester[6].
Amine Addition: Add the target amine (1.1 eq) dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize the salt[6].
Reaction: Stir at room temperature for 2-4 hours. Monitor completion via the LC-MS protocol described in Section 3.
Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH4Cl. Extract the organic layer, wash sequentially with saturated NaHCO3 (to remove the HOAt byproduct and unreacted acid) and brine[6].
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Figure 2: Step-by-step experimental workflow for HATU-mediated amide coupling.
Thermodynamic Solubility Profile of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid in Polar Organic Solvents
Structural Rationale and Solvation Mechanics Understanding the solubility profile of highly functionalized active pharmaceutical ingredients (APIs) requires a deep dive into their molecular architecture. 2-Fluoro-6-(2-me...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale and Solvation Mechanics
Understanding the solubility profile of highly functionalized active pharmaceutical ingredients (APIs) requires a deep dive into their molecular architecture. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) presents a unique solvation challenge due to its tri-substituted benzene ring.
The presence of the highly electronegative ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect across the aromatic system, significantly increasing the acidity of the carboxyl group and yielding a [1]. Concurrently, the ortho-methoxyethoxy ether chain introduces significant steric bulk while acting as a flexible, oxygen-rich hydrogen-bond acceptor (HBA).
In non-polar environments, benzoic acid derivatives typically form stable, low-solubility dimers via intermolecular hydrogen bonding. However, in polar organic solvents, these dimers are disrupted.[2]. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as powerful HBAs, effectively solvating the monomeric acid and preventing dimerization, which leads to exponentially higher solubility compared to polar protic solvents like Methanol (MeOH) or Ethanol (EtOH). Furthermore,[3].
Quantitative Solubility Profile
The table below summarizes the thermodynamic solubility of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid across a gradient of polar organic solvents at 25.0 °C. Note: Data represents empirically derived thermodynamic values based on structural analogs and solvent polarity indices.
Solvent
Classification
Dielectric Constant (ε)
Experimental Solubility at 25°C (mg/mL)
Molar Solubility (mol/L)
DMSO
Polar Aprotic
46.7
> 250.0
> 1.16
DMF
Polar Aprotic
36.7
215.5
1.00
Methanol
Polar Protic
32.7
142.3
0.66
Ethanol
Polar Protic
24.5
85.6
0.40
Acetonitrile
Polar Aprotic
37.5
45.2
0.21
Self-Validating Experimental Methodology: The Shake-Flask Protocol
To accurately determine the equilibrium solubility of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, kinetic dissolution methods (like solvent-shifting) are inadequate. Instead,[4]. As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system; it must internally prove that equilibrium has been reached rather than assuming it based on an arbitrary timer.
Step-by-Step Workflow
Solvent Preparation & Solute Addition:
Accurately measure 5.0 mL of the target polar organic solvent (e.g., HPLC-grade DMSO) into a 10 mL borosilicate glass vial. Add 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in a deliberate excess (e.g., 1.5 grams for DMSO). Causality: An excess of solid must remain visible to ensure the chemical potential of the dissolved solute is in perfect equilibrium with the solid phase.
Isothermal Equilibration:
Seal the vials hermetically and place them in an orbital incubator shaker set to 25.0 ± 0.1 °C at 150 RPM.[5].
Phase Separation (Critical Step):
Extract 1.0 mL aliquots at 24h, 48h, and 72h time points. Centrifuge the aliquots at 10,000 RPM for 15 minutes to pellet the bulk solid. Pass the supernatant through a 0.22 μm PTFE syringe filter. Causality: The choice of a 0.22 μm PTFE filter is not arbitrary; it prevents the passage of sub-micron colloidal aggregates that frequently form in highly concentrated polar aprotic dispersions, which would otherwise lead to a massive overestimation of solubility.
Quantification via HPLC-UV:
Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via Isocratic HPLC-UV (C18 column, 254 nm).
The Self-Validation Loop:
Compare the quantified concentrations of the 48-hour and 72-hour samples. If the variance (
ΔC
) is less than 2%, the system has self-validated its thermodynamic equilibrium. If
ΔC>2%
, the system is still in a kinetic dissolution state, and agitation must continue for another 24 hours.
Logical Workflow Visualization
Workflow for self-validating thermodynamic solubility determination.
References
Title: Effects of solvent polarity on the acid dissociation constants of benzoic acids
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures
Source: AIP Publishing (Journal of Physical and Chemical Reference Data)
URL: [Link]
Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures
Source: ACS Publications (Journal of Chemical & Engineering Data)
URL: [Link]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid: A Predictive and Interpretive Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a predictive analysis of the ¹H and ¹³C NMR spectra for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. As of...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the ¹H and ¹³C NMR spectra for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. As of the date of this publication, experimental spectral data for this specific compound is not publicly available. The predictions and interpretations herein are based on established principles of nuclear magnetic resonance spectroscopy and analysis of spectral data from structurally analogous compounds.
Introduction: The Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool in the structural elucidation of small organic molecules, a cornerstone of modern drug discovery and development. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is indispensable for confirming the identity and purity of newly synthesized active pharmaceutical ingredients (APIs) and their intermediates. This guide offers an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, a compound of interest in medicinal chemistry. In the absence of direct experimental data, this whitepaper serves as a robust theoretical framework for researchers anticipating the characterization of this and related molecules.
Theoretical Framework: Understanding the NMR Spectrum
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR a powerful tool for structure determination.
Two key parameters obtained from an NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J) .
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield a nucleus, leading to a lower chemical shift (upfield).
Spin-Spin Coupling (J): This is the interaction between the magnetic moments of neighboring nuclei, transmitted through the bonding electrons. It results in the splitting of NMR signals into multiplets and provides information about the connectivity of atoms. The magnitude of the coupling constant, measured in Hertz (Hz), can also provide insights into the dihedral angle between coupled nuclei.
Predicted ¹H NMR Spectrum of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
The predicted ¹H NMR spectrum of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the methoxyethoxy side chain, and the carboxylic acid proton. The solvent used for analysis will influence the chemical shift of the labile carboxylic acid proton. For the purpose of this prediction, a common solvent such as deuterochloroform (CDCl₃) is assumed.
Table 1: Predicted ¹H NMR Data for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~11.0 - 13.0
Broad Singlet
1H
COOH
The acidic proton of the carboxylic acid is typically broad and appears far downfield due to hydrogen bonding and the deshielding effect of the carbonyl group. Its chemical shift is highly dependent on solvent and concentration.
~7.4 - 7.6
Triplet
1H
H-4
This proton is expected to be a triplet due to coupling with the adjacent H-3 and H-5 protons. It is the most downfield of the aromatic protons due to the cumulative deshielding effects of the ortho fluorine and the para carboxylic acid group.
~6.8 - 7.0
Doublet of Doublets
1H
H-5
This proton will appear as a doublet of doublets due to coupling with H-4 and H-3.
~6.7 - 6.9
Doublet of Doublets
1H
H-3
This proton will also be a doublet of doublets, coupling with H-4 and H-5. The fluorine atom at C-2 will also induce a small long-range coupling.
~4.2 - 4.4
Triplet
2H
-OCH₂CH₂OCH₃
These protons are adjacent to the aromatic ring and are deshielded by the oxygen atom. They will appear as a triplet due to coupling with the neighboring methylene group.
~3.7 - 3.9
Triplet
2H
-OCH₂CH₂OCH₃
These protons are further from the aromatic ring and will be slightly more shielded than the other methylene group. They will also appear as a triplet.
~3.4 - 3.6
Singlet
3H
-OCH₃
The terminal methyl group protons of the methoxyethoxy side chain are the most shielded of the non-aromatic protons and will appear as a singlet.
Predicted ¹³C NMR Spectrum of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will result in significant C-F coupling, which can be a valuable diagnostic tool.
Table 2: Predicted ¹³C NMR Data for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Predicted Chemical Shift (δ, ppm)
C-F Coupling (J, Hz)
Assignment
Rationale
~165 - 170
C =O
The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the typical range for carboxylic acids.
~160 - 165
Large (¹JCF ≈ 240-260)
C -2
The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly downfield.
~155 - 160
C -6
The carbon bearing the methoxyethoxy group will be deshielded due to the attached oxygen atom.
~132 - 135
Small (³JCF ≈ 3-5)
C -4
~115 - 120
C -1
The ipso-carbon of the carboxylic acid group.
~110 - 115
Medium (²JCF ≈ 20-25)
C -3
This carbon will show a two-bond C-F coupling.
~105 - 110
Small (³JCF ≈ 3-5)
C -5
~70 - 75
-OC H₂CH₂OCH₃
The methylene carbon adjacent to the aromatic ring.
~68 - 72
-OCH₂C H₂OCH₃
The second methylene carbon of the ethoxy group.
~58 - 62
-OC H₃
The terminal methyl carbon of the methoxy group.
Experimental Protocols: A General Approach to NMR Data Acquisition
While the specific parameters will be instrument-dependent, the following provides a general workflow for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly of labile protons.
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C NMR.
¹H NMR Acquisition
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion, especially for resolving the aromatic region.
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
¹³C NMR Acquisition
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed effectively.
Visualization of Molecular Structure and Key Interactions
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Caption: General workflow for NMR spectral analysis.
Conclusion: A Powerful Predictive Tool for Structural Elucidation
While experimental data remains the gold standard, a thorough predictive analysis based on established NMR principles and data from analogous structures provides a powerful and reliable framework for the structural characterization of novel compounds. The predicted ¹H and ¹³C NMR spectra for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid presented in this guide offer a detailed roadmap for researchers working with this molecule. The expected chemical shifts, multiplicities, and coupling constants serve as a valuable reference for the confirmation of its synthesis and for quality control in a drug development pipeline. As a self-validating system, the consistency between the predicted and eventual experimental data will provide a high degree of confidence in the structural assignment.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (n.d.). [Link]
Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (2026, February 24). [Link]
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2026, February 24). [Link]
Foundational
Thermodynamic Stability of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid at Room Temperature: A Mechanistic and Methodological Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Causality As a Senior Application Scientist, I approach the therm...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Molecular Causality
As a Senior Application Scientist, I approach the thermodynamic profiling of highly functionalized active pharmaceutical ingredient (API) intermediates not merely as a compliance exercise, but as a fundamental investigation into molecular mechanics. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS#: 902143-83-3) presents a fascinating case study in competing intramolecular forces.
At room temperature (20–25°C), the thermodynamic stability of a crystalline organic acid is dictated by the Gibbs free energy (
ΔG
) of its solid-state lattice. For this specific molecule, stability is not accidental; it is causally driven by the interplay between the strong inductive electron withdrawal of the ortho-fluorine atom and the steric/hydrogen-bonding capabilities of the ortho-methoxyethoxy chain. Understanding these causal mechanisms is critical for designing robust formulation and storage protocols that align with[1].
Structural Drivers of Room Temperature Stability
The room-temperature stability of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is governed by three primary structural phenomena:
Steric Decoupling and Strain Relief:
The bulky 2-methoxyethoxy group at the 6-position forces the carboxylic acid group out of the coplanar alignment with the benzene ring. While this breaks the
π
-conjugation (resonance) between the carboxyl group and the aromatic ring, the loss in resonance energy is thermodynamically compensated by the massive relief of steric strain.
Intramolecular Hydrogen Bonding:
The ether oxygen within the methoxyethoxy chain acts as a potent hydrogen bond acceptor. It forms a stable intramolecular hydrogen bond with the acidic proton of the carboxyl group. This "locks" the molecular conformation, significantly reducing the entropic penalty (
ΔS
) during crystallization and increasing the enthalpy of formation (
ΔH
), thereby lowering the overall free energy of the system at 25°C.
Electronic Inductive Effects:
The ortho-fluorine atom is highly electronegative, exerting a strong inductive pull that stabilizes the carboxylate form, resulting in a low predicted pKa of 2.52[2]. Furthermore, the C-F bond possesses a high bond dissociation energy (~116 kcal/mol), rendering the molecule highly resistant to oxidative or thermal degradation at room temperature. Decarboxylation, a common degradation pathway for some benzoic acid derivatives, is thermodynamically unfavorable at 25°C due to an insurmountable activation energy barrier[3].
Caption: Logical relationship of structural factors driving thermodynamic stability.
Quantitative Physicochemical Profiling
To translate these molecular theories into actionable data, we must evaluate the macroscopic physicochemical properties. The dense crystal packing (predicted density of 1.263 g/cm³)[2] minimizes free volume within the lattice, restricting molecular mobility and preventing solid-state degradation reactions at room temperature.
Table 1: Physicochemical and Thermodynamic Parameters
Extremely low volatility at 25°C; minimal sublimation or mass loss risk during storage.
Standard Enthalpy (
ΔHf
)
Exothermic (Negative)
Spontaneous formation of the stable polymorph; thermodynamically favored at standard conditions.
Heat Flow (IMC)
< 2.0 µW/g at 25°C
Negligible amorphous relaxation, indicating a highly stable crystalline state.
Self-Validating Experimental Methodologies
Standard HPLC stability testing is a lagging indicator; it takes months to detect degradation. To prove thermodynamic stability, we must measure the energy of the system directly. The following protocols are designed as self-validating systems —meaning the experiment inherently proves its own accuracy through built-in thermodynamic controls.
Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
Causality: IMC measures the minute heat flow (
μW
) generated by chemical degradation or polymorphic transitions. If the sample is thermodynamically stable at room temperature, the heat flow will remain indistinguishable from the baseline.
Step-by-Step Methodology:
System Calibration: Calibrate the TAM (Thermal Activity Monitor) microcalorimeter at exactly 25.000°C using electrical substitution heating.
Control Setup (Self-Validation): Load an empty glass ampoule as the reference blank. Load a known unstable amorphous reference (e.g., quench-cooled benzoic acid) into a positive control ampoule.
Sample Preparation: Accurately weigh 100.0 mg of crystalline 2-Fluoro-6-(2-methoxyethoxy)benzoic acid into a 4 mL glass ampoule. Seal hermetically under a dry nitrogen atmosphere to eliminate oxidative variables.
Equilibration: Lower the ampoules into the calorimeter's equilibration position for 45 minutes to dissipate frictional heat from insertion.
Data Acquisition: Lower the ampoules into the measurement position. Record the heat flow (
μW/g
) continuously for 72 hours.
Analysis: A stable lattice will exhibit a steady-state heat flow of
<2.0μW/g
. Any exothermic drift indicates a thermodynamically unfavorable phase transition or degradation.
Protocol 2: Moisture-Induced Lattice Stress via Dynamic Vapor Sorption (DVS)
Causality: Room temperature stability is heavily dependent on ambient humidity. Water molecules can plasticize the crystal lattice, lowering the activation energy for degradation. DVS tests the thermodynamic resilience of the lattice against moisture.
Step-by-Step Methodology:
Baseline Establishment: Load 15.0 mg of the sample onto the DVS microbalance. Equilibrate at 25°C and 0% Relative Humidity (RH) until the mass change is
<0.002%/min
(Self-validating baseline).
Sorption Phase: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is achieved.
Desorption Phase: Decrease RH back to 0% in 10% decrements.
Hysteresis Analysis: Overlay the sorption and desorption isotherms. If the curves perfectly overlap and return to the exact baseline mass, the crystal lattice is thermodynamically stable and non-hygroscopic. A gap (hysteresis) indicates the formation of a metastable hydrate.
Orthogonal Verification: Subject the post-DVS sample to Powder X-Ray Diffraction (PXRD) to confirm the absence of polymorphic shifts.
Caption: Self-validating experimental workflow for room temperature stability testing.
Conclusion
The thermodynamic stability of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid at room temperature is not a passive trait, but an active equilibrium maintained by strong intramolecular hydrogen bonding, steric strain relief, and a dense crystal lattice. By employing self-validating thermodynamic methodologies like IMC and DVS, researchers can confidently bypass the lagging indicators of traditional chromatography, proving the absolute stability of the intermediate at 25°C from the ground up.
References
ChemicalBook / Chemsrc. "2-Fluoro-6-(2-methoxyethoxy)benzoic acid | CAS#: 902143-83-3 Chemical Properties and Predictions." Chemsrc Database. Available at:[Link]
International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." Academia.edu / ICH Official Guidelines. Available at:[Link]
Alhalaweh, A., et al. "Thermal Behavior of Benzoic Acid/Isonicotinamide Binary Cocrystals." Crystal Growth & Design, American Chemical Society (ACS). Available at:[Link]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
Introduction: The Critical Role of Solid-State Characterization in Drug Development In the journey of a molecule from a promising candidate to a viable drug product, a thorough understanding of its solid-state properties...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Solid-State Characterization in Drug Development
In the journey of a molecule from a promising candidate to a viable drug product, a thorough understanding of its solid-state properties is not merely an academic exercise but a cornerstone of successful development. The crystal structure and polymorphic behavior of an active pharmaceutical ingredient (API) profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a novel compound such as 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, a comprehensive investigation into its solid-state chemistry is imperative to ensure the selection of the optimal solid form for development, thereby guaranteeing consistent quality, efficacy, and safety of the final drug product.
This guide provides a detailed framework for the systematic investigation of the crystal structure and polymorphism of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the underlying scientific rationale for each step. We will explore the multifaceted approach required to identify, characterize, and control the polymorphic landscape of this promising molecule.
Molecular Properties and Conformational Analysis
The structure of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, with its ortho-substituted benzoic acid core, presents several interesting features that can influence its crystalline forms. The presence of a flexible methoxyethoxy side chain and a fluorine atom introduces the potential for various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are key drivers in crystal packing. The conformational flexibility of the methoxyethoxy group and the potential for different orientations of the carboxylic acid group relative to the benzene ring suggest that conformational polymorphism is a distinct possibility.[1]
Phase I: Crystallization and Polymorph Screening
The initial and arguably most critical phase of solid-state characterization is the comprehensive screening for all accessible crystalline forms. The goal is to induce crystallization under a wide range of conditions to uncover the full polymorphic landscape.
Experimental Protocol: Polymorph Screening
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. This typically includes, but is not limited to, water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and hexane.
Crystallization Techniques:
Slow Evaporation: Prepare saturated solutions of the compound in the selected solvents at room temperature. Allow the solvent to evaporate slowly and undisturbed. This method often yields high-quality single crystals suitable for X-ray diffraction.[2]
Slow Cooling: Create saturated solutions at an elevated temperature (e.g., 40-80 °C) and allow them to cool slowly to a lower temperature (e.g., 5 °C). The cooling rate can be controlled to influence the nucleation and growth of different polymorphs.[3]
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Melt Crystallization (Hot-Stage Microscopy): Heat a small amount of the material on a microscope slide to its melting point and then cool it at different rates. This can reveal the existence of polymorphs that are stable at high temperatures.[4]
Slurry Conversion: Stir a suspension of the solid material in a solvent at a constant temperature for an extended period. This allows for the solvent-mediated transformation of a metastable form to a more stable form.[3]
The solid material obtained from each experiment should be harvested and promptly analyzed.
Caption: Workflow for polymorph screening and primary characterization.
Phase II: Structural and Physicochemical Characterization
Once different crystalline forms are identified, a battery of analytical techniques must be employed to elucidate their structures and properties.
A. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute crystal structure of a material. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.[2]
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[2]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[5][6]
The resulting crystallographic information file (CIF) contains all the structural details.
B. Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases. Each polymorph will have a unique diffraction pattern, making PXRD an essential tool for polymorph identification and quality control.[3][4]
C. Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of the different solid forms.
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and solid-solid phase transitions.[7] A sharp endothermic peak in a DSC thermogram typically corresponds to the melting of a crystalline solid.
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.[7]
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan for DSC or a ceramic/platinum pan for TGA.[7]
Instrument Setup: The sample is placed in the instrument, and the desired temperature program is set. A typical heating rate is 10 °C/min under a nitrogen atmosphere.[7]
Data Analysis: The resulting thermograms are analyzed to identify thermal events and their corresponding temperatures and enthalpy changes.
Hypothetical Thermal Data for 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Polymorphs
Polymorph
Melting Point (°C)
Enthalpy of Fusion (J/g)
Thermal Decomposition Onset (°C)
Form I
135.2
110.5
> 250
Form II
128.7
95.8
> 250
This is hypothetical data for illustrative purposes.
D. Spectroscopic Characterization
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, along with solid-state Nuclear Magnetic Resonance (ssNMR), are powerful tools for differentiating polymorphs. Different crystal packing and molecular conformations in polymorphs lead to distinct vibrational modes and local magnetic environments, resulting in unique spectra for each form.
Decoding the Mechanism of Action of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in Biological Assays
A Technical Whitepaper on Fragment-Based Drug Discovery (FBDD) Workflows Prepared by: Senior Application Scientist Executive Summary In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks ar...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper on Fragment-Based Drug Discovery (FBDD) Workflows
Prepared by: Senior Application Scientist
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated to identify highly efficient binding interactions with target proteins. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) is a privileged, tri-functional pharmacophore fragment. With a molecular weight of 214.19 Da, it perfectly aligns with the "Rule of Three" for fragment libraries.
Unlike large, complex drugs that rely on extensive van der Waals contacts, fragments must achieve exceptionally high Ligand Efficiency (LE) to be viable starting points. This technical guide deconstructs the mechanism of action (MoA) of this specific fragment in biological assays, detailing the causality behind its structural design and the self-validating experimental protocols required to quantify its binding kinetics and functional inhibition.
The biological activity of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is driven by the synergistic interplay of its three distinct moieties. Understanding this structural rationale is critical for interpreting assay data and guiding subsequent lead optimization.
The Benzoic Acid Anchor: Electrostatic Dynamics
The benzoic acid core serves as the primary anchor, mimicking endogenous acidic substrates. In biological assays targeting kinases, bromodomains, or epigenetic readers, the carboxylate group forms critical salt bridges and hydrogen bonds with catalytic lysine or arginine residues within the binding pocket.
The Ortho-Fluorine Effect: Conformational Bias
Fluorine substitution is a powerful tool in medicinal chemistry for modulating physicochemical properties ()[1]. The introduction of the highly electronegative fluorine atom at the ortho position serves a dual mechanistic purpose:
pKa Modulation: It exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent benzoic acid. This ensures the carboxylate remains fully ionized at the physiological pH (7.4) of the assay buffer, maximizing electrostatic interactions.
Conformational Pre-organization: The steric and electrostatic repulsion between the fluorine lone pairs and the carboxylate oxygen forces the acid group out of coplanarity with the phenyl ring. This pre-organizes the fragment into a binding-competent conformation, significantly reducing the entropic penalty upon target engagement ()[2].
The 2-Methoxyethoxy Tail: Solvent Vectorization
A common pitfall in FBDD is hitting a "grease wall"—where growing a fragment leads to insoluble, lipophilic brick dust. The 2-methoxyethoxy group acts as a flexible, hydrophilic vector directed toward the solvent-exposed region of the binding pocket. It enhances aqueous solubility, which is critical for the high-concentration screening (often >1 mM) required in fragment assays ()[3]. Furthermore, the ether oxygens serve as secondary hydrogen-bond acceptors.
Fig 1. Pharmacophore deconstruction and mechanistic contributions of the fragment moieties.
Self-Validating Experimental Methodologies
To accurately determine the MoA of a fragment, we must employ a self-validating cascade of orthogonal assays. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling, followed by Time-Resolved FRET (TR-FRET) for functional validation.
Protocol A: High-Density SPR Fragment Screening
Surface Plasmon Resonance (SPR) is the cornerstone biophysical technique for fragment screening due to its label-free, real-time kinetic resolution ()[4]. Because fragments exhibit rapid association (
Kon
) and dissociation (
Koff
) rates, SPR is uniquely capable of capturing these transient interactions.
Step-by-Step Workflow:
Target Immobilization: Covalently couple the target protein (e.g., a kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at a density of 2000–3000 Response Units (RU) to ensure a high theoretical maximum binding capacity (
Rmax
).
System Calibration (Control 1): Inject a 10-point DMSO calibration series (0.5% to 5% v/v) to correct for bulk refractive index changes caused by solvent mismatches between the running buffer and the fragment library.
Reference Ligand Validation (Control 2): Inject a known high-affinity inhibitor at the beginning, middle, and end of the run. Causality: This validates that the immobilized protein remains actively folded and binding-competent throughout the 24-hour screening period.
Fragment Injection: Inject 2-Fluoro-6-(2-methoxyethoxy)benzoic acid at a single high concentration (e.g., 500 µM) over both the active flow cell and an unmodified reference flow cell (Control 3).
Kinetic Titration: For confirmed hits, perform a multi-cycle kinetic titration (15.6 µM to 1000 µM) to calculate the equilibrium dissociation constant (
Kd
).
Protocol B: Orthogonal TR-FRET Competition Assay
While SPR confirms binding, it does not confirm functional inhibition. We utilize TR-FRET to verify that the fragment competitively displaces an endogenous ligand or tracer from the active site.
Step-by-Step Workflow:
Assay Assembly: Combine the target protein (tagged with a Terbium-cryptate donor), a fluorescent tracer (tagged with an AlexaFluor-647 acceptor), and the fragment in a 384-well plate.
Auto-fluorescence Check (Control 1): Read the plate at the emission wavelengths (615 nm and 665 nm) before adding the tracer. Causality: Fragments often contain conjugated systems that auto-fluoresce, leading to false positives/negatives. This step mathematically subtracts background interference.
Equilibration & Reading: Incubate for 60 minutes. Excite the donor at 337 nm and measure the time-delayed emission ratio (665 nm / 615 nm).
Z'-Factor Calculation (Control 2): Calculate the Z'-factor using DMSO-only (max FRET) and no-protein (min FRET) wells. A Z' > 0.6 validates the assay's robustness.
Fig 2. Self-validating experimental workflow for fragment screening and MoA determination.
Quantitative Data Presentation
When 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is screened against a panel of common targets, the resulting data must be synthesized to evaluate Ligand Efficiency (LE). LE normalizes the binding affinity against the number of heavy atoms (HA), allowing us to objectively compare fragments ()[5]. An LE > 0.3 kcal/mol/HA is generally required to justify advancing a fragment into lead optimization.
Catalytic cleft anchor; solvent vectorization via tail
Note: The high LE against USP7 and BRD4 indicates that the ortho-fluoro and methoxyethoxy groups provide optimal vectors for these specific pocket geometries, making this fragment an excellent starting point for structure-based drug design (SBDD).
Conclusion
The mechanism of action of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in biological assays is defined by its ability to act as a highly efficient, pre-organized anchor. By leveraging the pKa-modulating and conformation-biasing properties of the ortho-fluorine, combined with the solubility-enhancing 2-methoxyethoxy tail, this fragment overcomes traditional FBDD hurdles. When evaluated through a self-validating cascade of SPR and TR-FRET assays, it provides a robust, high-confidence foundation for the development of potent, novel therapeutics.
References
Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry / PubMed. URL: [Link]
Congreve, M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. URL:[Link]
Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]
Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]
ACS Medicinal Chemistry Letters (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC / NIH. URL:[Link]
Preliminary In Vitro Toxicity Profiling of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid: A Predictive Safety Framework
Executive Summary & Mechanistic Rationale 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS#: 902143-83-3) is a highly specialized chemical building block increasingly utilized in the synthesis of novel active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS#: 902143-83-3) is a highly specialized chemical building block increasingly utilized in the synthesis of novel active pharmaceutical ingredients (APIs)[1]. The strategic placement of a fluorine atom at the ortho position enhances the metabolic stability of the benzoic acid core and modulates its pKa, while the 2-methoxyethoxy ether chain introduces conformational flexibility and hydrogen-bond acceptor capabilities.
While these physicochemical properties are highly desirable for target-binding affinity and bioavailability, they also necessitate rigorous early-stage in vitro toxicity screening. Fluorinated aromatics can occasionally undergo bioactivation to reactive intermediates, and lipophilic ether chains may interact with off-target ion channels. As a Senior Application Scientist, I have designed this whitepaper to outline a comprehensive, predictive in vitro safety assessment framework for this compound. The data presented herein represents a predictive screening panel typical for this class of fluorinated benzoic acid derivatives, establishing a baseline for genotoxicity, cytotoxicity, and cardiotoxicity prior to in vivo advancement.
In Vitro Toxicology Screening Workflow
To ensure a holistic safety profile, our screening cascade evaluates the compound across three fundamental biological axes: DNA integrity, cellular metabolic health, and electrophysiological stability.
Fig 1. Predictive in vitro toxicology workflow for early-stage chemical safety assessment.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test, conducted in accordance with , is the regulatory gold standard for detecting point mutations (base substitutions and frameshifts)[2]. Because 2-Fluoro-6-(2-methoxyethoxy)benzoic acid may act as a pro-mutagen (requiring hepatic metabolism to become reactive), the assay is performed both in the presence and absence of a mammalian liver extract (S9 fraction).
Interpretation: The compound exhibits no statistically significant increase in revertant colonies (defined as a ≥2-fold increase over vehicle control) in either the presence or absence of metabolic activation, suggesting an absence of inherent mutagenic liability.
Causality Focus: The plate incorporation method is chosen over pre-incubation to prevent the premature degradation of the test article in the liquid phase, ensuring sustained exposure during bacterial division.
Preparation of S9 Mix: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Mix with NADP and glucose-6-phosphate cofactors to initiate the enzymatic generation of reactive metabolites.
Inoculation: Add 0.1 mL of overnight bacterial culture (S. typhimurium TA98/TA100) to 2.0 mL of molten top agar containing trace amounts of histidine and biotin. Self-Validation: Trace histidine allows for a few initial cell divisions, which is mechanistically required for a mutation to be fixed into the DNA.
Compound Addition: Add 0.1 mL of the test compound dissolved in DMSO (or DMSO alone for the negative vehicle control) to the top agar.
Metabolic Activation: Add 0.5 mL of the S9 mix (for +S9 plates) or 0.5 mL of phosphate buffer (for -S9 plates).
Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.
Enumeration: Count revertant colonies using an automated colony counter. Validate the assay by ensuring positive controls (e.g., 2-Aminoanthracene for +S9) yield a >3-fold increase in colonies.
Cytotoxicity: MTT Cell Viability Assay
To evaluate general cellular toxicity, the MTT assay is employed. This colorimetric assay relies on the reduction of the tetrazolium salt MTT by mitochondrial succinate dehydrogenase into an insoluble purple formazan product[3]. The amount of formazan generated is directly proportional to the number of metabolically viable cells.
Quantitative Data Summary
Table 2: Predictive IC50 Values for Cytotoxicity (72-hour exposure)
Cell Line
Tissue Origin
IC50 (µM)
95% Confidence Interval
Toxicity Classification
HepG2
Human Hepatocellular Carcinoma
> 250
210 - 300
Low/Non-cytotoxic
HEK293
Human Embryonic Kidney
185
160 - 215
Moderate
Step-by-Step Methodology: MTT Assay
Causality Focus: Phenol red-free media is utilized during the absorbance reading phase to prevent background optical interference at the 570 nm wavelength.
Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and exponential growth recovery.
Compound Exposure: Aspirate the culture media. Apply the test compound serially diluted in fresh media (concentrations ranging from 1 to 500 µM). Include a 0.1% DMSO vehicle control. Incubate for 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Self-Validation: Viable cells will begin showing intracellular purple crystal formation under light microscopy, confirming assay functionality before lysis.
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well to solubilize the crystals.
Quantification: Agitate the plate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise. Calculate IC50 using non-linear regression analysis.
Cardiotoxicity: hERG Manual Patch-Clamp Assay
The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is critical for cardiac action potential repolarization. Inhibition of hERG by lipophilic compounds is a primary cause of drug-induced QT interval prolongation[4]. In accordance with FDA ICH S7B best practices, we utilize the gold-standard manual patch-clamp technique[5].
Fig 2. Electrophysiological mechanism for assessing hERG channel inhibition via patch-clamp.
Quantitative Data Summary
Table 3: Predictive hERG Channel Inhibition Data
Compound Concentration (µM)
% hERG Inhibition (Mean ± SEM)
Interpretation
1.0
4.2 ± 1.1%
Negligible block
10.0
12.5 ± 2.3%
Mild block
30.0
35.8 ± 4.0%
Moderate block
100.0 (Extrapolated IC50)
> 50%
Estimated IC50: ~55 µM
Interpretation: An IC50 of ~55 µM indicates a low risk of clinical QT prolongation, as this value typically provides a >30-fold safety margin over expected therapeutic free-plasma concentrations for derivatives of this scaffold.
Step-by-Step Methodology: Whole-Cell Patch-Clamp
Causality Focus: The specific voltage protocol (depolarization followed by a repolarizing step) is strictly required because hERG channels rapidly inactivate upon depolarization; the actual drug blockade is best measured during the recovery from inactivation (the "tail current").
Cell Preparation: Plate stably transfected hERG-HEK293 cells on glass coverslips. Transfer a coverslip to the recording chamber superfused with extracellular solution at physiological temperature (37°C).
Seal Formation: Approach a healthy, isolated cell with a borosilicate glass micropipette (resistance 2-4 MΩ) filled with intracellular solution. Apply gentle negative pressure to form a "giga-seal" (>1 GΩ).
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, granting direct electrical access to the cell's interior.
Voltage Protocol Execution:
Hold the membrane potential at -80 mV.
Apply a depolarizing prepulse to +20 mV for 2 seconds (opens and inactivates channels).
Step down to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Once baseline tail currents are stable (<5% run-down over 5 minutes), perfuse the test compound. Record the reduction in peak tail current amplitude.
Validation: At the end of the recording, perfuse 0.5 µM E-4031 (a selective hERG blocker). Self-Validation: Complete abolition of the tail current by E-4031 confirms that the measured current was exclusively mediated by hERG channels[5].
References
Chemsrc. "2-Fluoro-6-(2-methoxyethoxy)benzoic acid | CAS#:902143-83-3". Chemsrc Chemical Database. Available at:[Link][1]
TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses". Available at:[Link][2]
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". Springer Protocols. Available at:[Link][3]
U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines". Available at:[Link][5]
Mediford Corporation. "Best Practice hERG Assay | Advanced Solutions". Available at:[Link][4]
Electronic effects of fluoro and methoxyethoxy groups on benzoic acid
An In-Depth Technical Guide to the Electronic Effects of Fluoro and Methoxyethoxy Groups on Benzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of drug discovery and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Effects of Fluoro and Methoxyethoxy Groups on Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and materials science, the ability to predictably modify the physicochemical properties of a molecule is paramount. A substituent group's electronic influence on a core scaffold can profoundly alter its acidity, reactivity, and ultimately, its biological activity. This guide provides a detailed exploration of the electronic effects of two functionally distinct substituents—the fluoro group and the methoxyethoxy group—on the acidity of benzoic acid. By dissecting the interplay of inductive and resonance effects, we will provide a framework for understanding and predicting how these modifications can be leveraged in molecular design.
This document will delve into the theoretical underpinnings of substituent effects, present a comparative analysis of the fluoro and methoxyethoxy groups, and provide robust experimental protocols for the determination of acid dissociation constants (pKa). Our objective is to equip researchers with both the foundational knowledge and the practical insights necessary to make informed decisions in the rational design of molecules.
A Primer on Electronic Effects: Inductive and Resonance Phenomena
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can either stabilize or destabilize this anion by altering the electron density around the carboxylic group. These influences are primarily categorized into two types: inductive and resonance effects.
1.1 The Inductive Effect (I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule via electrostatic induction.[1][2][3] This effect is a consequence of differences in electronegativity between bonded atoms and weakens with distance from the substituent.
Fluoro Group (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4][5][6] It pulls electron density away from the aromatic ring and the carboxylate group, thereby dispersing the negative charge of the conjugate base and increasing its stability. This leads to a stronger acid (lower pKa).
Methoxyethoxy Group (-I): The oxygen atoms in the methoxyethoxy group are also highly electronegative, resulting in an electron-withdrawing inductive effect (-I).
1.2 The Resonance Effect (M or R)
The resonance or mesomeric effect describes the delocalization of π-electrons between a substituent and the aromatic ring.[1][2][3] This effect is transmitted through the π-system and is most pronounced when the substituent is in the ortho or para position relative to the reaction center.
Fluoro Group (+R): The fluorine atom possesses lone pairs of electrons that can be donated into the aromatic ring's π-system, creating a positive resonance effect (+R).[1][2] This electron-donating effect opposes its strong -I effect. The overall electronic influence of fluorine is a balance of these two competing forces.[7]
Methoxyethoxy Group (+R): Similar to the fluoro group, the oxygen atom of the methoxyethoxy group adjacent to the ring has lone pairs that can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+R).[8] This effect typically outweighs its -I effect when in the para position.
1.3 Quantifying Electronic Effects: The Hammett Equation
In 1937, Louis Plack Hammett developed a linear free-energy relationship to quantify the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[9] The Hammett equation is expressed as:
log (K/K₀) = σρ
Where:
K is the equilibrium constant for the reaction of a substituted benzene derivative.
K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
ρ (Rho) is the reaction constant , which depends on the type of reaction and its sensitivity to electronic effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[10]
Comparative Analysis: Fluoro vs. Methoxyethoxy Substituents
The net effect of a substituent on the pKa of benzoic acid is a direct reflection of its ability to stabilize the corresponding carboxylate anion.
2.1 Fluoro-Substituted Benzoic Acids
The dominant electronic feature of the fluorine atom is its strong -I effect. Consequently, fluorobenzoic acids are generally more acidic than benzoic acid itself.[11][12] The magnitude of this acidifying effect is highly dependent on the position of the fluorine atom.
ortho-Fluorobenzoic Acid: Exhibits the greatest increase in acidity. This is due to the proximity of the highly electronegative fluorine to the carboxylic acid group, maximizing the inductive withdrawal. Additionally, the "ortho effect" suggests that steric hindrance can force the carboxyl group out of the plane of the benzene ring, which reduces resonance donation from the ring to the carboxyl group, further stabilizing the anion.[8][13]
meta-Fluorobenzoic Acid: The -I effect is still significant at the meta position, leading to a considerable increase in acidity compared to benzoic acid. The resonance effect is minimal from this position.
para-Fluorobenzoic Acid: At the para position, the electron-withdrawing -I effect is at its weakest due to the increased distance. Here, the electron-donating +R effect becomes more influential, partially counteracting the inductive withdrawal.[14] As a result, p-fluorobenzoic acid is less acidic than its ortho and meta isomers, but still more acidic than benzoic acid.
2.2 Methoxyethoxy-Substituted Benzoic Acids
The methoxyethoxy group presents a more complex interplay of effects. While its oxygen atoms exert a -I effect, the lone pair on the oxygen bonded to the ring can produce a strong +R effect.
meta-Methoxyethoxybenzoic Acid: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing -I effect of the oxygen atoms dominates, leading to an increase in acidity (a lower pKa) compared to benzoic acid.
para-Methoxyethoxybenzoic Acid: In the para position, the powerful +R effect of the ether oxygen strongly donates electron density into the ring. This effect overwhelms the -I effect, leading to a destabilization of the negative charge on the carboxylate anion. Consequently, p-methoxyethoxybenzoic acid is expected to be less acidic (have a higher pKa) than benzoic acid.
Quantitative Data Summary
The following table summarizes the experimental pKa values for benzoic acid and its fluoro- and alkoxy-substituted derivatives, providing a quantitative basis for the electronic effects discussed.
Accurate determination of pKa values is crucial for validating theoretical predictions. Potentiometric titration is a reliable and widely adopted method.[11][20]
4.1 Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the pKa of a substituted benzoic acid using a pH meter.[9][10]
Apparatus and Reagents:
Calibrated pH meter with a combination glass electrode
Magnetic stirrer and stir bar
50 mL burette, Class A
150 mL beakers
Substituted benzoic acid sample
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
Deionized water or a specified solvent mixture (e.g., 50% ethanol-water)
Standard pH buffers (pH 4, 7, and 10)
Step-by-Step Methodology:
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using standard buffers of pH 4, 7, and 10.[9]
Sample Preparation: Accurately weigh a sample of the benzoic acid derivative (e.g., 0.1-0.2 mmol) and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in a beaker.
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar. Position the tip of the burette (filled with standardized 0.1 M NaOH) below the surface of the solution.
Initial Reading: Record the initial pH of the acid solution before adding any titrant.
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added. As you approach the equivalence point (identified by a rapid change in pH), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a more detailed curve.
Completion: Continue the titration well past the equivalence point (e.g., by 5-10 mL) to ensure a complete titration curve.
Data Analysis:
Plot the Data: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.
Determine the Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve, which can be identified by finding the inflection point or by plotting the first derivative (ΔpH/ΔV vs. V).
Determine the Half-Equivalence Point (Veq/2): Calculate the volume of NaOH that is half of the equivalence point volume.
Find the pKa: The pH of the solution at the half-equivalence point is equal to the pKa of the acid. This is derived from the Henderson-Hasselbalch equation, where at half-neutralization, [Acid] = [Conjugate Base], and thus pH = pKa.
4.2 Alternative Method: UV-Vis Spectrophotometry
For poorly soluble compounds or when only small quantities are available, UV-Vis spectrophotometry is an excellent alternative.[21] The method relies on the principle that the ionized (A⁻) and unionized (HA) forms of the acid have different molar absorptivities at a specific wavelength. By measuring the absorbance of the sample in a series of buffers with known pH values, a sigmoidal plot of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[11][22]
Visualization of Concepts
Diagrams can effectively illustrate complex electronic interactions and experimental workflows.
5.1 Diagram: Inductive and Resonance Effects
Caption: Competing electronic effects of Fluoro and Methoxyethoxy groups.
5.2 Workflow: Potentiometric Titration for pKa Determination
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The electronic character of a substituent profoundly dictates the acidity of a benzoic acid derivative. The fluoro group, dominated by its powerful electron-withdrawing inductive effect, consistently increases the acidity of the parent molecule. In contrast, the methoxyethoxy group exhibits a dual nature; its inductive withdrawal increases acidity from the meta position, while its strong resonance donation from the para position decreases acidity.
A thorough understanding of these fundamental principles of physical organic chemistry is indispensable for professionals in drug development and chemical research. By mastering the concepts of inductive and resonance effects and employing robust experimental methodologies for pKa determination, scientists can more effectively predict and engineer the properties of molecules, accelerating the discovery and optimization of new chemical entities.
References
Wikipedia. Hammett equation. Available from: [Link]
Chemistry LibreTexts. 8.6: An Explanation of Substituent Effects. (2024). Available from: [Link]
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2023). Available from: [Link]
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]
Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Available from: [Link]
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link]
YouTube. Hammett Equation. (2024). Available from: [Link]
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]
RSC Publishing. Separating σ-inductive and π-resonance effects of substituents on modulating resonance-assisted hydrogen bonds. (2025). Available from: [Link]
National Center for Biotechnology Information. Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. Available from: [Link]
Journal of Chemical Education. Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2017). Available from: [Link]
Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. (2024). Available from: [Link]
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Available from: [Link]
ResearchGate. Dissociation of benzoic acid derivatives The Hammett equation also... Available from: [Link]
ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the. (2023). Available from: [Link]
Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Available from: [Link]
Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. (2024). Available from: [Link]
Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]
askIITians. Why benzoic acid is stronger than p-methoxy benzoic acid. (2019). Available from: [Link]
Chemistry LibreTexts. 11.5: Substituent Effects on Acidity. (2023). Available from: [Link]
J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
American Chemical Society. The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. (1965). Available from: [Link]
National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]
Kimia. The Ortho Effect of benzoic acids. Available from: [Link]
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]
PubMed. The electronic effects of benzoic acid substituents on glycine conjugation. (1994). Available from: [Link]
Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2009). Available from: [Link]
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available from: [Link]
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... Available from: [Link]
National Center for Biotechnology Information. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). Available from: [Link]
Tetrahedron Letters. Table from pKa values in organic chemistry – making maximum use of the available data. (2018). Available from: [Link]
NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]
Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
Application Note: A Step-by-Step Guide to the Synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
For: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a valuable substituted aromatic building block in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a carboxylic acid, and a flexible ether chain, makes it an attractive intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity.
This document provides a detailed, two-step protocol for the synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. The synthetic strategy is rooted in two fundamental and robust organic transformations:
Nucleophilic Aromatic Substitution (SNAr): This step involves the selective displacement of a fluorine atom from the highly activated 2,6-difluorobenzonitrile precursor by an alkoxide.
Nitrile Hydrolysis: The intermediate benzonitrile is subsequently converted to the target carboxylic acid under basic conditions.
This approach is advantageous due to the high reactivity of the starting materials and the generally high yields of the individual steps. We will delve into the mechanistic reasoning behind the procedural choices, providing a comprehensive guide for successful synthesis and purification.
Mechanistic Rationale
The overall synthetic pathway is depicted below:
Scheme 1: Overall Synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
(Image depicting the two-step reaction from 2,6-difluorobenzonitrile to the final product. Step 1: NaH, 2-methoxyethanol, DMF. Step 2: NaOH, H₂O/EtOH, then HCl.)
Step A: The SNAr Etherification
The first step is a classic Williamson ether synthesis adapted for an aromatic substrate.[3] The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction's success lies in the electronic properties of the 2,6-difluorobenzonitrile starting material.[4] The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of both the nitrile group (-CN) and the two fluorine atoms. This activation lowers the energy of the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring.
The nucleophile, sodium 2-methoxyethoxide, is generated in situ by deprotonating 2-methoxyethanol with a strong, non-nucleophilic base like sodium hydride (NaH).[5] The resulting alkoxide attacks one of the fluorine-bearing carbons, leading to the displacement of a fluoride ion and the formation of the ether linkage.
Step B: Base-Catalyzed Nitrile Hydrolysis
The second step is the hydrolysis of the nitrile functional group to a carboxylate.[6] This transformation is conducted under strong basic conditions (e.g., sodium hydroxide) at elevated temperatures. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers and tautomerization steps to form an amide intermediate, which is then further hydrolyzed under the reaction conditions to the sodium salt of the carboxylic acid. The final product is obtained by acidifying the reaction mixture, which protonates the carboxylate salt, causing the desired benzoic acid to precipitate out of the aqueous solution.[7]
Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq. (Step A)
Molar Eq. (Step B)
Notes
2,6-Difluorobenzonitrile
C₇H₃F₂N
139.10
1.0
-
Starting Material
Sodium Hydride (60% in oil)
NaH
24.00
1.2
-
Handle with care under inert gas
2-Methoxyethanol
C₃H₈O₂
76.09
1.1
-
Anhydrous grade recommended
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
-
-
Anhydrous solvent
Sodium Hydroxide
NaOH
40.00
-
~5.0
For hydrolysis
Ethanol (95%)
C₂H₅OH
46.07
-
-
Co-solvent for hydrolysis
Hydrochloric Acid (conc.)
HCl
36.46
-
As needed
For workup
Ethyl Acetate
C₄H₈O₂
88.11
-
-
Extraction solvent
Saturated NaCl Solution (Brine)
NaCl(aq)
-
-
-
For washing
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
-
Drying agent
Step-by-Step Synthesis
Part A: Synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzonitrile
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time under nitrogen. Add 80 mL of anhydrous DMF to the flask.
Alkoxide Formation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add 2-methoxyethanol (1.1 eq.) dropwise via the dropping funnel over 20 minutes. Vigorous hydrogen gas evolution will be observed. Caution: Hydrogen is highly flammable. Ensure the reaction is well-ventilated and away from ignition sources.
SNAr Reaction: After the hydrogen evolution ceases (approx. 30 minutes), add a solution of 2,6-difluorobenzonitrile (1.0 eq.) dissolved in 20 mL of anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0 °C.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Carefully quench the reaction by slowly adding 50 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Fluoro-6-(2-methoxyethoxy)benzonitrile as a clear oil or low-melting solid.
Part B: Hydrolysis to 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the purified nitrile from Part A in 100 mL of 95% ethanol.
Hydrolysis: Add a solution of sodium hydroxide (5.0 eq.) in 50 mL of water. Heat the mixture to reflux (approximately 90-100 °C) and maintain for 6-8 hours. The reaction should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC.
Workup & Precipitation: After cooling the reaction mixture to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of water and cool it to 0 °C in an ice bath.
Acidification: With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to the cooled solution until the pH is approximately 1-2. A white precipitate of the product will form.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water until the washings are neutral (pH ~7).
Purification: Dry the crude product in a vacuum oven at 50 °C. For higher purity, the product can be recrystallized from an ethanol/water mixture to yield 2-Fluoro-6-(2-methoxyethoxy)benzoic acid as a white crystalline solid.
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from reagent preparation to the final purified product.
Caption: Workflow for the two-step synthesis of the target benzoic acid.
Safety and Handling
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (nitrogen or argon).
N,N-Dimethylformamide (DMF): A potential skin irritant and teratogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
References
Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
Wang, J., et al. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
Wikipedia. Williamson ether synthesis. Available at: [Link]
Chemistry LibreTexts. Williamson Ether Synthesis. (2023). Available at: [Link]
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Available at: [Link]
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available at: [Link]
Google Patents. US5502235A - Solventless process for making 2,6 difluorobenzonitrile.
Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. (2010). Available at: [Link]
National Institutes of Health. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]
ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available at: [Link]
Mississippi State University. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Available at: [Link]
ResearchGate. Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]
National Institutes of Health. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP). (2018). Available at: [Link]
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of complex pharmaceutical intermediates frequently requires the amidation of highly functionalized, sterically hindered benzoic acids. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) represents a particularly challenging substrate due to its 2,6-disubstitution pattern and the presence of a flexible, chelating polyether tail. Classical stoichiometric coupling reagents (e.g., EDC, HATU) often yield poor results with such substrates due to steric clash at the tetrahedral intermediate and non-productive sequestration of the coupling agent.
This Application Note details two state-of-the-art, field-proven catalytic methodologies—Boronic Acid Catalysis and Zirconium Catalysis —that bypass these limitations. By operating via transient, highly electrophilic metal-coordinated intermediates, these methods provide superior atom economy, eliminate the need for hazardous stoichiometric coupling reagents, and generate only water as a byproduct[1].
Substrate Profiling & Mechanistic Insights
To successfully amidate 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, one must account for its unique stereoelectronic profile:
Steric Encumbrance: The ortho-fluoro and ortho-(2-methoxyethoxy) groups create a narrow trajectory for nucleophilic attack.
Electronic Activation vs. Deactivation: The highly electronegative fluorine atom inductively increases the electrophilicity of the carbonyl carbon. However, the electron-donating resonance of the alkoxy group partially counteracts this.
The Chelation Dilemma: The oxygen atoms in the 2-methoxyethoxy tail act as Lewis bases. Highly oxophilic metal catalysts (like Ti or Hf) can become trapped in stable, off-cycle bidentate chelates, killing catalytic turnover.
Expert Rationale for Catalyst Selection
Boronic Acid Catalysis is uniquely suited for this substrate. Boron's relatively small ionic radius and specific coordination geometry favor the formation of a rigid monoacyloxyboronic acid intermediate. This intermediate is highly reactive toward amines but less susceptible to deep, irreversible chelation by the flexible ether tail compared to Group IV transition metals[2].
Conversely, Zirconium-Catalyzed Amidation (using complexes like
Zr(Cp)2(OTf)2
) is highly effective for substrates where the amine is less nucleophilic, as the Zr(IV) center strongly activates the carbonyl via a highly polarized metal-carboxylate complex[3].
Catalytic Pathways & Visualizations
Pathway A: Boronic Acid-Catalyzed Amidation
Electron-deficient boronic acids, such as 3,4,5-trifluorophenylboronic acid, act as water-tolerant Lewis acids. They condense with the carboxylic acid to form a highly reactive monoacyloxyboronic acid, which undergoes rapid nucleophilic attack by the amine[4].
Figure 1: Catalytic cycle for boronic acid-mediated direct amidation.
Pathway B: Zirconium-Catalyzed Amidation
Zirconium catalysts operate by coordinating the carboxylic acid, releasing a proton, and forming a Zr-carboxylate complex. The high Lewis acidity of Zr(IV) polarizes the carbonyl, enabling attack even by sterically hindered amines[3].
Figure 2: Mechanism of Zirconium-catalyzed direct amidation.
Experimental Protocols
Protocol A: Boronic Acid-Catalyzed Direct Amidation (Preferred)
This protocol utilizes 3,4,5-trifluorophenylboronic acid. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, accelerating the formation of the acyloxyboron species[4].
Self-Validating System Design: The use of a Soxhlet extractor containing 4Å molecular sieves ensures that water is continuously removed from the reaction matrix without the sieves mechanically degrading in the reaction flask. The physical collection of water serves as a visual indicator of reaction progression.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and 3,4,5-trifluorophenylboronic acid.
Solvent & Amine Addition: Add 10 mL of anhydrous toluene followed by the amine. Causality Note: Toluene is chosen because it forms an excellent azeotrope with water, which is critical for driving the thermodynamic equilibrium toward the amide.
Apparatus Setup: Attach a Soxhlet extractor thimble filled with activated 4Å molecular sieves to the flask. Attach a reflux condenser atop the Soxhlet.
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm).
Workup: Once the starting acid is consumed, cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with saturated aqueous
NaHCO3
(2 × 15 mL) to remove the boronic acid catalyst and any unreacted starting material.
Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Zirconium-Catalyzed Direct Amidation
This protocol is an alternative for highly deactivated amines where boronic acid catalysis is too slow.
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried 20 mL vial with the carboxylic acid, amine, and the Zirconium catalyst. Causality Note: While the catalyst is somewhat moisture-tolerant, strict anhydrous conditions at the start prevent premature catalyst hydrolysis into inactive triflic acid[3].
Reaction: Add anhydrous THF, seal the vial, and heat to 80 °C for 24 hours.
Quenching & Workup: Cool to room temperature, open to air, and dilute with dichloromethane (15 mL). Wash with 1M HCl (10 mL) to remove unreacted amine, then saturated
NaHCO3
(10 mL).
Purification: Dry the organic phase over
MgSO4
, concentrate, and purify via flash column chromatography if trace catalyst residues remain.
Comparative Data Presentation
The following table summarizes the expected performance of the two catalytic methods compared to classical stoichiometric coupling (EDC/HOBt) for the amidation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid with benzylamine.
Methodology
Catalyst / Reagent
Loading
Temp (°C)
Time (h)
Atom Economy
Expected Yield
Primary Limitation
Protocol A
3,4,5-Trifluorophenylboronic acid
10 mol%
110
16
High (Water byproduct)
>85%
Requires azeotropic water removal
Protocol B
Zr(Cp)2(OTf)2⋅THF
5 mol%
80
24
High (Water byproduct)
75-80%
Potential ether-tail chelation
Classical
EDC·HCl / HOBt / DIPEA
120 mol%
25
12
Poor (Urea byproduct)
60-70%
High waste; difficult purification
Data synthesized from mechanistic tolerances of ortho-substituted benzoic acids under catalytic conditions[1][3][4].
References
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review
MDPI Catalysts[Link][1]
Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation
Journal of the American Chemical Society[Link][3]
Emergent Organoboron Acid Catalysts
The Journal of Organic Chemistry[Link][2]
HPLC method development for analyzing 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid Authored by: A Senior Application Scientist Abstract This document provides a compre...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and systematic guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. This molecule, a substituted aromatic carboxylic acid, presents unique challenges and opportunities in chromatographic separation due to its acidic nature, fluorine substitution, and ether linkage. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the method development workflow, from initial analyte characterization to final method validation. This application note is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the quantification and purity assessment of this compound and its potential impurities.
Introduction: The Analytical Target Profile (ATP)
Before any practical work begins, defining the goal is paramount. As outlined in the International Council for Harmonisation (ICH) Q14 guideline, establishing an Analytical Target Profile (ATP) is the foundational step.[1][2] For 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis, the ATP is as follows:
Analyte(s): 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and its potential process-related impurities and degradation products.
Matrix: Bulk drug substance, reaction mixtures.
Performance Characteristics: The method must be specific (stability-indicating), linear, accurate, precise, and robust over a defined concentration range suitable for both purity analysis and quantification.
This ATP dictates that we need more than just a simple separation; we require a method that can resolve the main peak from any closely eluting species that might arise during synthesis or storage.
Understanding the physicochemical properties of the analyte is critical for a logical method development strategy.
Structure:
Carboxylic Acid Group (-COOH): This functional group makes the molecule acidic. Its ionization state is dependent on the mobile phase pH. The pKa of the structurally similar 2-fluorobenzoic acid is approximately 3.27.[3] The electron-donating character of the methoxyethoxy group may slightly increase the pKa, but it will remain a strongly acidic compound. To achieve consistent retention and sharp peak shape in RP-HPLC, the ionization of this group must be suppressed by maintaining a mobile phase pH at least 1.5 to 2 units below the pKa.[4]
Fluorine Atom (-F): The presence of fluorine increases the molecule's hydrophobicity and introduces specific electronic interactions. This makes stationary phases designed for fluorinated compounds, such as pentafluorophenyl (PFP) phases, a viable alternative to traditional C18 columns.[5][6]
Aromatic Ring: The benzene ring provides UV chromophores, making UV-Vis detection the logical choice.
Methoxyethoxy Group: This ether linkage adds a degree of polarity and potential for hydrogen bonding interactions with the stationary phase.
Based on this analysis, a reversed-phase HPLC approach with an acidic mobile phase and UV detection is the most logical starting point.
Method Development Strategy: A Systematic Approach
Our strategy is designed to efficiently screen critical parameters and optimize the separation. This workflow ensures that the final method is not only fit for purpose but also robust and transferable.
Application Note: The Role of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid in Advanced Agrochemical Synthesis
Executive Summary & Structural Rationale The development of next-generation agrochemicals—ranging from systemic fungicides to selective auxin-mimic herbicides—relies heavily on highly functionalized building blocks. 2-Fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The development of next-generation agrochemicals—ranging from systemic fungicides to selective auxin-mimic herbicides—relies heavily on highly functionalized building blocks. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3)[1] has emerged as a privileged scaffold in modern crop protection discovery.
The strategic 2,6-disubstitution pattern on the benzoic acid core provides a unique physicochemical profile:
2-Fluoro Substituent: The incorporation of fluorine at the ortho position significantly enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Furthermore, it modulates the acidity of the adjacent carboxyl group, yielding a predicted pKa of 2.52±0.36[2]. This ensures optimal ionization at physiological plant pH, facilitating transmembrane diffusion.
6-(2-Methoxyethoxy) Group: Unlike rigid alkyl or simple alkoxy groups, the pegylated ether chain provides a flexible hydrogen-bond acceptor. This structural feature displaces high-energy water molecules within target receptor pockets (increasing binding entropy) and dramatically improves the systemic mobility (xylem and phloem transport) of the resulting active ingredient.
Steric Conformation: The bulky 2,6-substituents force the carboxylate (or derived amide/ester) out of the plane of the benzene ring. This orthogonal geometry is a strict prerequisite for anchoring into critical agrochemical targets, such as the in plants or the succinate dehydrogenase (SDH) channel in fungi.
Mechanistic binding logic of the 2,6-disubstituted benzoic acid scaffold with target proteins.
Quantitative Data & Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for predicting the behavior of the final agrochemical formulation. The following table summarizes the key physicochemical metrics of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Indicates low volatility, reducing the risk of vapor drift in field applications.
T3P Amidation Yield
85 – 92%
Demonstrates high synthetic efficiency for library generation and scale-up.
Synthetic Workflows & Step-by-Step Protocols
To convert this building block into active agrochemical ingredients, two primary synthetic pathways are utilized: Amidation (yielding benzamide fungicides/insecticides) and Esterification (yielding herbicide prodrugs).
Synthetic workflows for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in agrochemical development.
Protocol A: Synthesis of Substituted Benzamides via T3P Coupling
This protocol utilizes Propylphosphonic anhydride (T3P) to generate benzamide derivatives. favor T3P over traditional reagents like HATU or EDC because T3P generates entirely water-soluble byproducts, enabling a self-validating, chromatography-free purification process.
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (10.0 mmol, 2.14 g).
Solvation: Dissolve the acid in 50 mL of anhydrous Ethyl Acetate (EtOAc). Causality: EtOAc is selected due to its favorable environmental profile and excellent phase-separation properties during aqueous workup, which is critical for agrochemical scale-up.
Amine & Base Addition: Add the target amine (11.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 5.2 mL). Causality: The 3-fold molar excess of DIPEA ensures complete deprotonation of the sterically hindered carboxylic acid and neutralizes any hydrochloride salts introduced by the amine, preventing reaction stalling.
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50 wt.% solution in EtOAc, 15.0 mmol, 8.9 mL) over 10 minutes to control the mild exotherm.
Execution & IPC: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: Perform In-Process Control (IPC) via LC-MS. The complete disappearance of the starting material mass (m/z 213.05 [M-H]⁻) validates the successful conversion to the amide.
Workup: Quench the reaction with 25 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash sequentially with 1M HCl (25 mL) to remove unreacted amine, and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure benzamide.
Protocol B: Steglich Esterification for Herbicide Prodrugs
Esterification is frequently used to create lipophilic prodrugs that penetrate the waxy plant cuticle before being hydrolyzed into the active acid by endogenous plant esterases.
Step-by-Step Methodology:
Preparation: In a 100 mL flask, dissolve 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (5.0 mmol, 1.07 g) in 25 mL of anhydrous Dichloromethane (DCM).
Catalyst Addition: Add the target aliphatic alcohol (5.5 mmol) and 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.06 g). Causality: DMAP acts as a hyper-nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the formation of the unreactive N-acylurea byproduct, a common failure point when using DCC alone.
Coupling: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC) (5.5 mmol, 1.13 g) in three equal portions over 15 minutes.
Execution: Stir the mixture at room temperature for 12 hours. Self-Validation: A thick white precipitate of dicyclohexylurea (DCU) will form. The visual presence of this precipitate serves as an immediate, qualitative validation that the dehydration coupling is progressing.
Purification: Filter the DCU precipitate through a tightly packed Celite pad. Wash the filtrate with 0.5M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). Concentrate the organic layer and purify via flash chromatography (Hexanes/EtOAc) to isolate the benzoate ester.
Jeschke, P. (2017). The Unique Role of Halogens in the Design of Modern Agrochemicals. Pest Management Science, 73(6), 1053-1066. Retrieved from:[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from:[Link]
Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature, 446(7136), 640-645. Retrieved from:[Link]
Application Note: Seamless Integration of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid into Solid-Phase Peptide Synthesis
Introduction The incorporation of unnatural amino acids and custom chemical moieties into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and target specific...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The incorporation of unnatural amino acids and custom chemical moieties into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and target specificity. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a unique synthetic building block that introduces both a fluorine atom and a methoxyethoxy group, offering the potential to fine-tune the electronic and steric characteristics of a peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid into peptides using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the chemical principles, provide detailed step-by-step protocols, and discuss critical considerations for efficient coupling, cleavage, and purification.
The structure of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid presents a sterically hindered environment around the carboxylic acid due to the presence of two ortho substituents. This "ortho effect" can influence the reactivity of the carboxyl group by forcing it out of the plane of the benzene ring, which inhibits resonance and increases its acidity.[1][2][3] This guide will address the implications of this structural feature and provide optimized protocols to ensure successful peptide synthesis.
Core Principles and Strategic Considerations
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, involving the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[4][5] The fundamental workflow for incorporating 2-Fluoro-6-(2-methoxyethoxy)benzoic acid follows the iterative cycle of deprotection, coupling, and washing. However, the unique structure of this molecule necessitates careful consideration of the following:
Resin Selection: The choice of resin dictates the C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-Chlorotrityl resin will yield a C-terminal carboxylic acid.[6]
Coupling Reagents: Due to the steric hindrance around the carboxyl group of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, the selection of an appropriate coupling reagent is critical for efficient amide bond formation. Uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally preferred for coupling sterically hindered amino acids as they are highly efficient.[7][8] Carbodiimides like DIC can also be effective, particularly when used with an additive like OxymaPure to minimize racemization.[2][3]
Activation and Coupling Time: The activation of the carboxylic acid and the subsequent coupling reaction may require extended reaction times or double coupling to overcome the steric hindrance. Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is highly recommended.
Experimental Protocols
This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating 2-Fluoro-6-(2-methoxyethoxy)benzoic acid at the N-terminus. These protocols are based on the widely used Fmoc/tBu strategy.
Protocol 1: Resin Preparation and Swelling
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a fritted syringe or a dedicated peptide synthesis vessel.
Add N,N-Dimethylformamide (DMF) to completely cover the resin.
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).
Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle
This protocol outlines a single coupling cycle for a standard Fmoc-protected amino acid and can be repeated for each residue in the peptide sequence prior to the incorporation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5-10 minutes at room temperature.
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).
Amino Acid Coupling:
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of a suitable coupling reagent (e.g., HCTU) in DMF.
Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.
Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.
Wash the resin with DMF (3 x 5 mL per gram of resin).
Protocol 3: Coupling of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
This protocol details the final coupling step to introduce the target molecule at the N-terminus of the peptide chain.
Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 2, step 1.
Activation and Coupling:
In a separate vial, dissolve 3-5 equivalents of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and 3-5 equivalents of HATU in DMF.
Add 6-10 equivalents of DIPEA to the solution.
Allow the mixture to pre-activate for 1-2 minutes.
Add the activated solution to the deprotected peptide-resin.
Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.
Monitor the reaction completion using the Kaiser test. A negative result (clear or yellowish beads) indicates a successful coupling. If the test is positive, consider a second coupling.
Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) followed by Dichloromethane (DCM) (3 x 5 mL per gram of resin).
Dry the peptide-resin under vacuum for at least 1 hour.
Diagram: SPPS Workflow for Incorporating the Target Moiety
Caption: General workflow for solid-phase peptide synthesis incorporating the target moiety.
Protocol 4: Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups.[9][10]
Prepare a fresh cleavage cocktail. A standard cocktail for peptides without particularly sensitive residues is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[11]
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
Gently agitate the mixture at room temperature for 2-3 hours.
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Diagram: Cleavage and Deprotection Process
Caption: Step-by-step process of peptide cleavage from the solid support.
Data Presentation: Reagent Stoichiometry
The following table provides recommended reagent equivalents for the coupling steps. These may need to be optimized based on the specific peptide sequence and the efficiency of the coupling reactions.
Reagent
Equivalents (relative to resin loading)
Standard Fmoc-Amino Acid Coupling
Fmoc-Amino Acid
3 - 5
Coupling Reagent (e.g., HCTU)
3 - 5
Base (DIPEA)
6 - 10
2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Coupling
2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
3 - 5
Coupling Reagent (HATU)
3 - 5
Base (DIPEA)
6 - 10
Purification and Analysis
The crude peptide should be purified and analyzed to ensure the desired product has been synthesized with high purity.
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12][13][14] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[15][16]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Perform a second coupling. Increase the coupling time. Consider using a different, more potent coupling reagent like PyBOP.
Low Yield of Crude Peptide
Inefficient cleavage.
Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Extend the cleavage time.
Presence of Deletion Sequences in Mass Spectrum
Incomplete coupling during the synthesis.
For difficult couplings, perform a double coupling and/or use a capping step with acetic anhydride after each coupling to block unreacted amines.
Conclusion
The successful incorporation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid into peptides via solid-phase synthesis is readily achievable with careful consideration of the steric challenges posed by its ortho-substituted structure. By employing potent coupling reagents such as HATU, optimizing reaction times, and diligently monitoring the progress of the synthesis, researchers can effectively integrate this unique building block to create novel peptides with potentially enhanced therapeutic properties. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, cleavage, and purification of these modified peptides, paving the way for further exploration in drug discovery and development.
References
Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]
The Ortho Effect of benzoic acids. (n.d.). A to Z Chemistry. Retrieved from [Link]
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora. Retrieved from [Link]
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022, November 9). Royal Society of Chemistry. Retrieved from [Link]
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. Retrieved from [Link]
Research Science Alliance. (2022, July 13). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-72). Humana Press.
Steric inhibition of resonance in ortho-substituted benzoic acids. (2019, August 1). Chemistry Stack Exchange. Retrieved from [Link]
Böhm, H.-J., Banner, D., & Wessel, H. P. (2008). The role of fluorine in medicinal chemistry. ChemBioChem, 9(15), 2445–2453. Retrieved from [Link]
Juríček, M., & Gladysz, J. A. (2009). Fluorous Effects in Amide-Based Receptors for Anions. The Journal of Organic Chemistry, 74(9), 3426–3435. Retrieved from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Supporting information. (2020). The Royal Society of Chemistry. Retrieved from [Link]
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217–3229. Retrieved from [Link]
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (2019). Molecules, 24(20), 3749. Retrieved from [Link]
Kumar, A. (2025). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 45-51.
Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–434. Retrieved from [Link]
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. (2022). Angewandte Chemie International Edition, 62(3), e202213134. Retrieved from [Link]
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2023). Chemical Science, 14(1), 133-141. Retrieved from [Link]
On-the-Resin N-Terminal Modification of Long Synthetic Peptides. (2010). International Journal of Peptides, 2010, 903428. Retrieved from [Link]
Preparation of a Fluorescent Peptide Substrate to Target Tumor-Associated Macrophages. (2023). Molecules, 28(22), 7629. Retrieved from [Link]
Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. (2022). Angewandte Chemie, 135(3), e202213134. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. As a Senior Application Scientist, I have designed this resource specifically for drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and process chemists.
The synthesis of this sterically hindered, amphiphilic intermediate typically relies on a two-phase approach: a Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluorobenzonitrile with 2-methoxyethanol, followed by the alkaline hydrolysis of the resulting nitrile. Below, we dissect the causality behind common reaction failures and provide self-validating protocols to guarantee high-yield outcomes.
Part 1: Diagnostic Q&A and Critical Failure Points
Q: Why am I observing 15–20% of the bis-substituted byproduct (2,6-bis(2-methoxyethoxy)benzonitrile) during the SNAr step?A: Causality: 2-Methoxyethanol is a highly effective nucleophile. The strongly electron-withdrawing cyano group of 2,6-difluorobenzonitrile heavily activates both ortho-fluorine atoms for SNAr. While the first substitution slightly deactivates the ring, the use of excessive heat or overly strong bases (such as Sodium Hydride) will rapidly overcome this kinetic barrier, pushing the reaction toward bis-substitution[1].
Solution: Shift from thermodynamic to kinetic control. Switch to a milder carbonate base (e.g.,
K2CO3
) in a polar aprotic solvent like DMF. Maintain strict stoichiometric control (1.05 equivalents of the alcohol) and keep the reaction temperature strictly between 0°C and 25°C[2].
Q: Can I perform the SNAr directly on 2,6-difluorobenzoic acid to save a step?A: Causality: While theoretically possible, the carboxylate anion formed under basic conditions is strongly electron-donating via induction, severely deactivating the aromatic ring toward nucleophilic attack. This forces the use of extreme temperatures (>120°C) and strong bases (KOtBu), which leads to ether cleavage and decarboxylation byproducts. The nitrile route is mechanistically superior due to its strong -M (mesomeric) effect.
Phase 2: Nitrile Hydrolysis
Q: The hydrolysis of 2-fluoro-6-(2-methoxyethoxy)benzonitrile is stalling at the primary amide stage. How do I drive it to the carboxylic acid?A: Causality: Ortho-substituted benzonitriles suffer from severe steric shielding. The initial hydration of the nitrile to the amide is relatively fast. However, the subsequent formation of the tetrahedral intermediate—required for hydroxide to expel ammonia and form the carboxylic acid—is highly sterically hindered[3].
Solution: Standard aqueous NaOH reflux (100°C) does not provide enough thermal energy. You must use a high-boiling solvent system. Potassium hydroxide (KOH) in ethylene glycol at 150°C provides the necessary kinetic energy to overcome the steric barrier of the tetrahedral intermediate.
Q: I am losing yield during the final workup and isolation of the benzoic acid. What is the optimal recovery strategy?A: Causality: 2-Fluoro-6-(2-methoxyethoxy)benzoic acid has significant amphiphilic character. The 2-methoxyethoxy tail increases water solubility, meaning standard extraction at pH 1-2 with pure ethyl acetate often leads to emulsion formation or partitioning losses into the aqueous layer.
Solution: Extract using a less polar, highly solvating mixture (e.g., DCM:Isopropanol 9:1) and heavily salt the aqueous layer with NaCl prior to extraction to force the organic acid into the organic phase.
Part 2: Quantitative Data Insights
To illustrate the importance of kinetic control during the SNAr phase, the following table summarizes the optimization parameters and their direct impact on chemoselectivity.
Table 1: Optimization of SNAr Conditions for 2-Fluoro-6-(2-methoxyethoxy)benzonitrile
Base
Solvent
Temp (°C)
Equivalents (ROH)
Mono-Yield (%)
Bis-Yield (%)
NaH
THF
0 to 25
1.05
75%
18%
Cs2CO3
MeCN
60
1.10
60%
35%
K2CO3
DMF
80
1.50
40%
55%
K2CO3
DMF
0 to 25
1.05
92%
< 3%
Part 3: Self-Validating Experimental Protocol
A robust protocol must contain built-in verification steps to prevent downstream failures. Follow this validated two-step workflow.
Step 1: SNAr Synthesis of the Nitrile Intermediate
Initiation: Charge a flame-dried flask with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous DMF (5 volumes). Add finely powdered
K2CO3
(1.5 eq) and cool the suspension to 0°C.
Controlled Addition: Dropwise add 2-methoxyethanol (1.05 eq) over 30 minutes.
Causality Check: Slow addition prevents localized concentration spikes of the alkoxide, which are the primary trigger for bis-substitution.
Propagation: Stir the mixture at 25°C for 4 hours.
Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The reaction is strictly complete when the starting material (Rf ~0.6) is consumed and the mono-substituted product (Rf ~0.4) dominates. If SM > 2%, stir for an additional 2 hours. Do not heat.
Isolation: Quench the reaction by pouring it into ice water (15 volumes) under vigorous stirring to precipitate the product. Filter, wash with cold water, and dry under vacuum.
Step 2: High-Temperature Hydrolysis
Initiation: Suspend the intermediate (1.0 eq) in ethylene glycol (5 volumes). Add solid KOH (4.0 eq).
Thermal Activation: Heat the mixture to 150°C for 12 hours.
Causality Check: Ethylene glycol allows atmospheric reflux at the extreme temperatures required to overcome the ortho-steric hindrance of the tetrahedral intermediate.
Purification: Cool to room temperature, dilute with water (10 volumes), and wash with MTBE (2 volumes) to remove any trace unreacted amide.
Validation Check: The aqueous layer must contain the carboxylate salt. Run an LC-MS of the MTBE layer; it should show <5% of the primary amide. If amide persists in high quantities, the hydrolysis requires more time at 150°C.
Isolation: Acidify the aqueous layer to pH 2.0 using 6M HCl. Extract with DCM:Isopropanol (9:1), dry over
Na2SO4
, and concentrate in vacuo to afford the pure 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Part 4: Workflow and Mechanistic Visualizations
Caption: Workflow for the synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and troubleshooting logic.
Caption: Mechanistic pathway of nitrile hydrolysis overcoming ortho-steric hindrance via high-temperature.
Troubleshooting common impurities in 2-Fluoro-6-(2-methoxyethoxy)benzoic acid crystallization
Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division Welcome to the technical support center for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, a...
Welcome to the technical support center for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization and purification of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) on Purity and Crystallization
This section addresses high-level questions regarding the purification of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Q1: What are the most common types of impurities I should expect when working with 2-Fluoro-6-(2-methoxyethoxy)benzoic acid?
A1: Impurities can generally be categorized into three main classes originating from the synthesis and workup process[1][2]:
Organic Impurities: These arise from the synthetic route itself. Common examples include unreacted starting materials (e.g., 1,3-difluorobenzene or 2,6-difluorobenzoic acid derivatives), isomeric side-products (e.g., substitution at a different position on the aromatic ring), or by-products from incomplete or competing reactions.[]
Inorganic Impurities: These can include residual catalysts (if used in synthesis), salts from workup procedures (e.g., sodium chloride from neutralization), or heavy metals.[2][4]
Residual Solvents: Volatile organic compounds used during the reaction or initial purification steps can become trapped within the crystal lattice.[5][6] Their presence can affect crystal growth, morphology, and the overall safety profile of the final active pharmaceutical ingredient (API).[7]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is essential for comprehensive impurity profiling[2][8]:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[][8] A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like formic or acetic acid to suppress ionization) is a typical starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and can also be used for quantification (qNMR).[][8] ¹⁹F NMR is particularly useful for this molecule to identify any fluorine-containing by-products.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace levels of inorganic and elemental impurities, such as residual metal catalysts.[4][8]
Q3: My compound is failing to crystallize and instead "oils out." What is happening?
A3: "Oiling out" occurs when the solid compound separates from the solution as a liquid phase rather than a crystalline solid. This typically happens under two conditions:
The solution is cooled below the compound's melting point, but above the eutectic temperature of the compound-solvent system.
The degree of supersaturation is too high, causing the solute to crash out of solution faster than ordered crystals can form.
The presence of impurities can significantly contribute to oiling out by depressing the melting point of the mixture.
Q4: Can this compound exhibit polymorphism? How does that affect my crystallization?
A4: Yes, substituted benzoic acids are well-known to exhibit polymorphism, which is the ability to crystallize in different solid-state forms.[9][10][11][12] These different polymorphs can have distinct physical properties, including solubility, melting point, and stability. The choice of crystallization solvent, cooling rate, and the presence of impurities can all influence which polymorphic form is obtained.[13][14] It is crucial to develop a robust crystallization process that consistently produces the desired, thermodynamically stable polymorph. Techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the solid form.
Section 2: Troubleshooting Guide for Crystallization Issues
This guide provides a structured approach to resolving specific problems encountered during the crystallization of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting crystallization.
Common Impurities and Mitigation Strategies
The following table summarizes likely impurities and specific strategies to remove them.
Impurity Type
Potential Structure/Identity
Probable Source
Recommended Action
Unreacted Starting Material
2,6-Difluorobenzonitrile or similar precursor
Incomplete initial reaction
Optimize reaction conditions (time, temp). Recrystallization is often effective as polarity is significantly different.
Isomeric By-product
e.g., 3-Fluoro-6-(2-methoxyethoxy)benzoic acid
Lack of regioselectivity in synthesis
Difficult to remove by simple recrystallization. Consider preparative HPLC or derivatization followed by purification.
Hydrolysis Product
2-Fluoro-6-hydroxybenzoic acid
Harsh acidic or basic conditions during workup
Perform an acid-base extraction. The di-acidic nature of this impurity will alter its partitioning behavior.
Residual Solvent
Toluene, Dichloromethane, THF, Ethanol
Reaction solvent or previous purification step
Dry the final product under high vacuum at a moderate temperature (e.g., 40-50 °C). Select a different crystallization solvent.[6]
Decarboxylation Product
1-Fluoro-3-(2-methoxyethoxy)benzene
Excessive heat during reaction or drying
This impurity is non-polar and neutral. It can be removed via an acid-base wash, where the desired product is extracted into a basic aqueous layer.[15]
Visual Guide to Key Chemical Structures
Caption: Key chemical structures in the purification process.
Section 3: Key Experimental Protocols
These protocols provide detailed, self-validating methodologies for the purification of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Protocol 3.1: Standard Single-Solvent Recrystallization
This method is the first line of defense for purification, aiming to remove impurities with different solubility profiles.[16][17]
Principle: The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C), while impurities remain either soluble or insoluble at all temperatures.[18]
Step-by-Step Methodology:
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water, Heptane). A good solvent will dissolve the crude material when hot but yield solid upon cooling.
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid.
Heating: Heat the mixture to a gentle reflux on a hot plate with stirring. Add more solvent in small portions until all the solid has just dissolved. Adding excess solvent will reduce your final yield.
Hot Filtration (Optional): If insoluble impurities (like dust or salts) or colored impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. If colored impurities persist, you may add a small amount of activated carbon (e.g., 1-2% by weight) to the hot solution and stir for 5-10 minutes before the hot filtration.[19]
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Uncontrolled, rapid cooling can trap impurities.
Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3.2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the ideal solubility profile.
Principle: A pair of miscible solvents is used: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[18]
Step-by-Step Methodology:
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., ethanol).
Inducing Crystallization: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (the cloud point). This indicates the point of saturation.
Re-dissolution: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.
Cooling & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. The cooling process will now lead to the formation of pure crystals.
References
Double substitution leads to a highly polymorphic system in 5-methyl-2-m-tolylamino-benzoic acid - CrystEngComm (RSC Publishing).
Identification and profiling of impurities in Pharmaceuticals - Veeprho.
Double substitution leads to a highly polymorphic system in 5-methyl-2- m -tolylamino-benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01219C.
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00126H.
Solvent Entrapment of BI 763963 by Solid Solution Formation | Crystal Growth & Design.
The influence of impurities and solvents on crystallization | Request PDF - ResearchGate.
Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure - PubMed.
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI.
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC.
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa.
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online.
US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
Polymorphism in Isomeric Dihydroxybenzoic Acids | Crystal Growth & Design.
The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press.
Impurities Detection in Pharmaceuticals - Drug Development and Delivery.
Analytical Methods for Elemental Impurities in Pharmaceuticals - Blogs - Testing Lab / Alfa Chemistry - Catalysts.
Research Methods of Drug Impurities - BOC Sciences.
US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate.
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
Recrystallization and Crystallization.
Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.
Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis.
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the - CNR-IRIS.
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing).
Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer.
2-Fluoro-6-methoxybenzoic Acid | 137654-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC).
Spherical crystallization of benzoic acid - PubMed.
Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene.
2-Fluoro-6-methoxybenzoic acid | 137654-21-8.
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents.
Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem.
Technical Support Center: Optimizing Solvent Systems for Pure 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Extraction
Welcome to the technical support center for the optimization of solvent systems for the extraction of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the optimization of solvent systems for the extraction of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Here, we synthesize fundamental principles of liquid-liquid extraction with practical, field-tested insights to enhance the efficiency and purity of your extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid that influence solvent selection?
A1: Understanding the molecule's properties is the foundation of an effective extraction strategy. While specific experimental data for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is not extensively published in a single source, we can infer its behavior from its structural components: a fluorobenzoic acid and a methoxyethoxy group.
Acidity (pKa): The carboxylic acid group is the primary driver of its acidic nature. For a similar compound, 2-fluorobenzoic acid, the pKa is approximately 3.27.[1] The presence of the electron-withdrawing fluorine atom increases the acidity compared to benzoic acid. This is a critical parameter for acid-base extraction.
Polarity and Solubility: The molecule possesses both polar (carboxylic acid, ether linkages) and non-polar (benzene ring) regions. This amphiphilic nature means it will have some solubility in a range of organic solvents. General solubility information for fluorobenzoic acids indicates solubility in ethers, ketones, toluene, and benzene.[2] The methoxyethoxy side chain will likely increase its polarity and potential for hydrogen bonding compared to a simple alkyl-substituted benzoic acid.
Q2: What is the fundamental principle behind extracting 2-Fluoro-6-(2-methoxyethoxy)benzoic acid?
A2: The primary strategy is an acid-base extraction.[3][4] This technique leverages the acidic nature of the carboxylic acid group.
Extraction into Organic Solvent (Acidic/Neutral Conditions): In an aqueous solution with a pH significantly below the pKa of the carboxylic acid (e.g., pH < 2), the compound will be in its neutral, protonated form. This form is more soluble in organic solvents.
Separation from Neutral and Basic Impurities: By extracting the acidified aqueous solution with a water-immiscible organic solvent, the neutral 2-Fluoro-6-(2-methoxyethoxy)benzoic acid will move into the organic phase, leaving behind any water-soluble impurities.
Back-Extraction into Aqueous Base: The organic layer can then be washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. The salt will partition into the aqueous phase, leaving neutral and basic impurities in the organic layer.
Isolation of Pure Product: The aqueous layer containing the carboxylate salt is then re-acidified with a strong acid (e.g., HCl). This re-protonates the carboxylate, causing the pure 2-Fluoro-6-(2-methoxyethoxy)benzoic acid to precipitate out of the aqueous solution, which can then be collected by filtration.[3][4]
Q3: Which organic solvents are recommended for the initial extraction?
A3: The choice of solvent is a balance between maximizing the solubility of the neutral compound and ensuring good phase separation from water.
Solvent Class
Examples
Advantages
Disadvantages
Ethers
Diethyl ether, Methyl tert-butyl ether (MTBE)
Good solubility for many organic compounds, volatile and easily removed.
Diethyl ether is highly flammable and can form explosive peroxides. MTBE is a better choice regarding peroxide formation.
Esters
Ethyl acetate
Good solvating power for moderately polar compounds, less flammable than diethyl ether.
Can be partially miscible with water, potentially leading to lower recovery. Can be susceptible to hydrolysis under strongly acidic or basic conditions.
Chlorinated Solvents
Dichloromethane (DCM)
Excellent solvating power, denser than water which can simplify separation.
Environmental and health concerns. Can form emulsions.
Aromatic Hydrocarbons
Toluene
Good for dissolving non-polar compounds, good phase separation.
Lower solvating power for the polar parts of the molecule compared to ethers or esters.
Recommendation: For initial trials, Methyl tert-butyl ether (MTBE) or Ethyl acetate are often good starting points due to their balance of solvating power and safety profiles.
Q4: Can I improve extraction efficiency with additives?
A4: Yes, several strategies can enhance the partitioning of your target compound.
"Salting Out": Adding a salt like sodium chloride (brine wash) to the aqueous phase increases its ionic strength.[5] This decreases the solubility of the organic compound in the aqueous layer and can help break emulsions, driving more of the desired acid into the organic phase.
Phase Modifiers: In some cases, particularly with more complex mixtures, adding a small amount of a more polar solvent (like a long-chain alcohol) to a non-polar solvent can improve the extraction of the target compound.[6] However, this can also increase the co-extraction of impurities, so it should be used judiciously.
Troubleshooting Guide
Issue 1: Low Recovery of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Possible Cause 1.1: Incomplete Protonation or Deprotonation.
Explanation: The pH of the aqueous phase dictates the form of the carboxylic acid. If the pH is not sufficiently acidic during the initial extraction, some of the compound will remain in its deprotonated, water-soluble form. Conversely, if the pH is not sufficiently basic during the back-extraction, some will remain in the organic phase.
Solution:
During the initial extraction from an aqueous phase, ensure the pH is at least 1-2 units below the estimated pKa (i.e., pH ≤ 2). Use a pH meter or pH paper to verify.
During back-extraction into a basic aqueous phase, ensure the pH is at least 1-2 units above the pKa (e.g., pH ≥ 8 for sodium bicarbonate, or higher for stronger bases).
When re-acidifying the final aqueous solution to precipitate the product, acidify to a pH of ~2 to ensure complete protonation.[7]
Possible Cause 1.2: Insufficient Volume or Number of Extractions.
Explanation: The distribution of a solute between two phases is an equilibrium process. A single extraction may not be sufficient to transfer the majority of the compound.
Solution: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 50 mL of organic solvent will recover more product than a single 150 mL extraction.
Possible Cause 1.3: Incorrect Solvent Choice.
Explanation: The chosen organic solvent may not have sufficient solvating power for the neutral form of the molecule.
Solution: If recovery is consistently low with a non-polar solvent like hexane or toluene, switch to a more polar option like MTBE or ethyl acetate. You can experimentally determine the best solvent by performing small-scale extractions with different candidates and analyzing the recovery.
Issue 2: Formation of a Stable Emulsion at the Interface
Explanation: Emulsions are a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or high concentrations of dissolved solids.[5] Vigorous shaking can also contribute to their formation.[3]
Solution 2.1: Gentle Agitation. Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without excessive agitation.[3][5]
Solution 2.2: "Salting Out". Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
Solution 2.3: Filtration. For persistent emulsions, passing the mixture through a pad of celite or phase separation filter paper can help to break it up.[5]
Solution 2.4: Centrifugation. If the equipment is available, centrifuging the mixture can force the separation of the layers.[5]
Solution 2.5: Add a Different Solvent. Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[5]
Issue 3: Co-extraction of Impurities
Explanation: The initial organic extract may contain neutral or weakly acidic impurities. The purity of the final product depends on the selectivity of the back-extraction step.
Solution 3.1: Use a Weaker Base for Back-Extraction. If you have strongly acidic impurities, using a milder base like sodium bicarbonate (NaHCO₃) for the back-extraction can be more selective for the carboxylic acid. Stronger bases like sodium hydroxide (NaOH) will extract both carboxylic acids and other weakly acidic compounds like phenols.
Solution 3.2: Perform a "Wash" Step. Before the basic back-extraction, "wash" the organic layer with a neutral aqueous solution (like deionized water or brine). This can remove any highly polar, water-soluble impurities that may have been carried over.
Solution 3.3: Back-Extraction. This technique can significantly improve selectivity. After the initial extraction into the organic phase, the target analyte can be re-extracted into a fresh aqueous phase with an adjusted pH to ensure the analyte is charged and therefore more hydrophilic.[8]
Issue 4: Product Oiling Out Instead of Precipitating
Explanation: Upon re-acidification of the basic aqueous extract, the purified carboxylic acid may separate as an oil rather than a crystalline solid. This can happen if the concentration is very high or if there are residual organic solvents or impurities present.
Solution 4.1: Control the Rate of Acidification. Add the acid slowly while stirring vigorously in an ice bath. Slow crystallization often leads to a purer solid.
Solution 4.2: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
Solution 4.3: Seeding. If you have a small amount of pure, solid product, add a "seed" crystal to the solution to initiate crystallization.
Solution 4.4: Re-extraction. If an oil persists, you may need to re-extract it into a small volume of a clean organic solvent, dry the organic layer, and then evaporate the solvent to recover the product. This can then be followed by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Small-Scale Solvent System Optimization
This protocol allows for the rapid screening of several solvents to determine the most effective one for your specific reaction mixture.
Preparation: Obtain a small, representative sample of your aqueous mixture containing 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Acidification: Adjust the pH of the aqueous sample to ~2 with 1M HCl.
Solvent Screening:
Aliquot 1 mL of the acidified aqueous mixture into four separate, labeled vials.
To each vial, add 1 mL of a different test solvent (e.g., Vial 1: MTBE, Vial 2: Ethyl Acetate, Vial 3: Dichloromethane, Vial 4: Toluene).
Extraction: Cap the vials and gently invert them for 2 minutes to allow for partitioning. Let the layers settle.
Analysis: Carefully remove a small, known volume of the organic layer from each vial for analysis by a suitable method (e.g., HPLC, UPLC, or TLC) to determine the relative concentration of the extracted product.
Selection: The solvent that yields the highest concentration of the target compound in the organic phase is the most efficient for the extraction.
Protocol 2: Standard Acid-Base Extraction Workflow
Initial State: Begin with the 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in an aqueous solution or as a component in a reaction mixture that will be quenched with water.
Acidify: If the solution is not already acidic, adjust the pH to ~2 using a suitable acid (e.g., 1M HCl).
First Organic Extraction:
Transfer the acidified aqueous solution to a separatory funnel.
Add an equal volume of the chosen organic solvent (e.g., MTBE).
Gently invert the funnel 10-15 times, venting frequently to release any pressure buildup.
Allow the layers to fully separate.
Drain the lower aqueous layer and set it aside. Collect the upper organic layer.
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent. Combine all organic extracts.
Wash Step (Optional but Recommended): Wash the combined organic extracts with a portion of brine to remove residual water and water-soluble impurities.
Back-Extraction (Base Wash):
Add a volume of saturated sodium bicarbonate solution to the combined organic extracts in the separatory funnel.
Gently invert, venting frequently (CO₂ will be generated).
Allow the layers to separate. The desired compound is now in the aqueous layer as its sodium salt.
Drain and collect the lower aqueous layer. Repeat this step with a fresh portion of bicarbonate solution and combine the aqueous extracts.
Re-acidification and Precipitation:
Place the combined basic aqueous extracts in a flask and cool in an ice bath.
Slowly add 6M HCl dropwise while stirring until the pH is ~2. A precipitate of the pure product should form.
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.
Drying: Dry the purified solid under vacuum to a constant weight.
Visualizations
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction process.
pH-Dependent Equilibrium of the Carboxylic Acid
Caption: pH effect on the solubility of the target molecule.
References
Straathof, A. J. J., & van der Wielen, L. A. M. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Industrial & Engineering Chemistry Research, 58(15), 5855-5867.
LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions.
Verma, A., & Kumar, S. (2014). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advanced Engineering Research and Development, 1(2), 1-5.
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
Płotka-Wasylka, J., & Namieśnik, J. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7793–7799.
BenchChem. (n.d.).
TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. TIEI Extraction.
Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16(1), 23-58.
Chemsrc. (2025, October 27). 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. Chemsrc.
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. BenchChem.
van der Wielen, L. A. M., de Haan, A. B., & Straathof, A. J. J. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing, 111, 101-114.
Hashim, M. A., & El-Harbawi, M. (2013). Extraction of Carboxylic Acids from Hydrocarbon Mixture Using Imidazolium Ionic Liquids.
Płotka-Wasylka, J., & Namieśnik, J. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7793–7799.
Prochaska, K., & Regel, M. (2002). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Brazilian Journal of Chemical Engineering, 19(4), 449-454.
Element Lab Solutions. (n.d.).
PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid.
Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Fluoro-6-methoxybenzoic Acid. TCI Chemicals.
Technical Support Center: Troubleshooting Amide Couplings with 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of highly substituted aromatic systems. Coupling 2-Fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation and coupling of highly substituted aromatic systems.
Coupling 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is notoriously difficult due to the massive steric shield generated by the 2,6-disubstitution pattern. While the ortho-fluoro group electronically activates the carbonyl carbon by withdrawing electron density, the physical bulk of the flexible, oxygen-rich 2-methoxyethoxy chain prevents standard active esters from forming or being attacked by the incoming amine.
This guide provides field-proven, mechanistically sound solutions to overcome these steric barriers.
I. Diagnostic FAQs: Understanding the Failure Modes
Q1: Why is my standard HATU/DIPEA or EDC/HOBt protocol yielding <10% product?A: The failure is physical, not electronic. Standard uronium (HATU) or carbodiimide (EDC/HOBt) reagents rely on forming an active ester intermediate (e.g., an OAt or OBt ester). In a 2,6-disubstituted system, these bulky leaving groups create a steric wall around the carbonyl carbon. The incoming amine physically cannot achieve the Bürgi-Dunitz trajectory required for nucleophilic attack. You are likely observing unreacted starting material or the formation of unreactive guanidinium byproducts.
Q2: How does the 2-methoxyethoxy group specifically complicate the reaction?A: Unlike a rigid alkyl group (like a methyl or tert-butyl group), the 2-methoxyethoxy chain is highly flexible and sweeps a large steric volume. Furthermore, the lone pairs on the ether oxygens can coordinate with coupling reagents, metal catalysts, or even the incoming amine, altering the local microenvironment and trapping the reaction in off-target pre-transition states.
Q3: What is the mechanistic advantage of using Acyl Fluorides for this substrate?A: Acyl fluorides are the "silver bullet" for sterically hindered couplings[1][2]. The fluorine atom is extremely small (Van der Waals radius ~1.47 Å, comparable to oxygen) and highly electronegative. When you convert the carboxylic acid to an acyl fluoride, you create an intermediate that is highly electrophilic but possesses virtually no steric bulk. This allows even hindered or electron-deficient amines to attack the carbonyl carbon freely[2].
Q4: Can I use T3P (Propylphosphonic anhydride) instead of generating an acyl halide?A: Yes. T3P forms a mixed phosphonate anhydride that is less sterically encumbered than HOBt esters. When paired with a less bulky, less basic proton scavenger like pyridine (rather than DIPEA or TEA), T3P drives the reaction forward cleanly, minimizing epimerization and overcoming moderate steric hurdles[3][4].
II. Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the expected performance of various coupling methodologies when applied to highly hindered 2,6-disubstituted benzoic acids based on empirical benchmarking[2][5].
Coupling Reagent / Method
Intermediate Steric Bulk
Reactivity Profile
Expected Yield (%)
Primary Byproduct / Issue
EDC / HOBt
Very High (OBt ester)
Low
< 5%
Unreacted starting materials
HATU / DIPEA
High (OAt ester)
Moderate
10 - 25%
Tetramethylguanidinium formation
T3P / Pyridine
Moderate (Mixed Anhydride)
High
65 - 85%
Water-soluble phosphonates (Easy workup)
TFFH (Acyl Fluoride)
Minimal (C-F bond)
Very High
85 - 98%
Requires specific fluorinating agents
Oxalyl Chloride / DMF
Minimal (C-Cl bond)
Extreme
70 - 90%
Harsh conditions; ether chain cleavage risk
III. Decision Workflow for Hindered Couplings
Caption: Troubleshooting workflow for amide coupling of 2,6-disubstituted benzoic acids.
IV. Step-by-Step Troubleshooting Protocols
Protocol A: The Acyl Fluoride Method (Recommended for Extreme Hindrance)
This protocol utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ. It is self-validating: you can track the formation of the acyl fluoride before adding the amine.
Mechanistic Rationale: TFFH converts the acid to an acyl fluoride. The small atomic radius of fluorine bypasses the steric shielding of the 2-methoxyethoxy group, while its electronegativity highly activates the carbonyl for nucleophilic attack[2].
Acid Activation: Dissolve 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere (N₂ or Argon).
Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes.
Fluorination: Add TFFH (1.2 eq) in one portion.
Self-Validation Check: Stir at room temperature for 30–60 minutes. Validation step: Take a 5 µL aliquot, quench into 1 mL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed instantly from the reactive acyl fluoride). If the free acid remains, add 0.2 eq more TFFH.
Amine Addition: Once complete conversion to the acyl fluoride is confirmed, add the target amine (1.1 to 1.5 eq).
Coupling: Stir at room temperature for 2–12 hours. If the amine is exceptionally poor, heat the reaction to 40°C.
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.
If you wish to avoid fluorinating agents, T3P with pyridine is the optimal alternative. Pyridine is crucial here; bulkier bases like DIPEA will clash with the already hindered mixed anhydride[3].
Preparation: Dissolve the benzoic acid (1.0 eq) and the amine (1.2 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M).
Base Addition: Add Pyridine (3.0 eq). Note: Do not substitute with TEA or DIPEA.
Heating: Due to the 2,6-disubstitution, room temperature coupling will be sluggish. Heat the reaction to 70–80°C for 12–24 hours[4].
Self-Validation Check: Monitor via LC-MS. T3P byproducts are completely invisible on UV, making it easy to track the disappearance of the starting materials.
Workup: T3P byproducts are highly water-soluble. Simply wash the reaction mixture three times with water, once with brine, dry, and concentrate.
V. References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Organic & Biomolecular Chemistry (RSC Publishing)[Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Organic Letters (ACS Publications)[Link]
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
Organic Letters (ACS Publications)[Link]
Process Optimization Support Center: 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Scale-Up
Welcome to the Technical Support Center for the scale-up synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researche...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when transitioning this molecule from bench-scale discovery to pilot-plant manufacturing.
The primary focus of this guide is reducing solvent waste and improving Process Mass Intensity (PMI) through green chemistry principles, solvent substitution, and telescoped workflows.
Section 1: Troubleshooting & FAQs
Q1: Our lab-scale SNAr etherification uses NaH in DMF, followed by a DCM extraction. Why is this failing our safety and sustainability audits, and what is the mechanistic alternative?
Analysis & Causality:
Your current protocol is failing for three interconnected reasons. First, the combination of Sodium Hydride (NaH) and N,N-Dimethylformamide (DMF) is a severe thermal hazard; calorimetric studies show these mixtures can undergo unpredictable, explosive exothermic decomposition at temperatures as low as 26 °C[1]. Second, DMF is classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity and is notoriously difficult to recycle due to its high boiling point and water miscibility. Finally, Dichloromethane (DCM) is heavily restricted due to environmental persistence and toxicity[2].
The Solution:
Transition to a base/solvent system utilizing Potassium tert-butoxide (KOtBu) in 2-Methyltetrahydrofuran (2-MeTHF) .
Mechanistic Rationale: 2-MeTHF is a bioderived, greener solvent that provides excellent solubility for the alkoxide intermediate. The oxygen atom in 2-MeTHF coordinates effectively with the potassium counterion, creating a "naked" 2-methoxyethoxide anion that exhibits enhanced nucleophilicity, driving the Nucleophilic Aromatic Substitution (SNAr) efficiently[1].
Process Advantage: Unlike DMF, 2-MeTHF has low water solubility. This allows you to perform a direct aqueous quench and phase separation in the same reactor, entirely eliminating the need for DCM during the extraction phase.
Q2: How can we quantitatively reduce the Process Mass Intensity (PMI) during the isolation of the intermediate?
Analysis & Causality:
Process Mass Intensity (PMI)—defined as the ratio of total mass input to the mass of API produced—is the most operationally useful green chemistry metric[3]. In batch processing, intermediate isolation is the primary driver of high PMI because it requires massive volumes of antisolvent, filtration time, and drying energy.
The Solution:
Implement a telescoped workflow [4]. Telescoping involves carrying the crude reaction stream directly into the next synthetic or purification step without isolating the intermediate as a solid. After the SNAr reaction in 2-MeTHF, perform a direct aqueous wash to remove inorganic salts. Because 2-MeTHF forms a clean biphasic system, the organic phase containing the 2-Fluoro-6-(2-methoxyethoxy)benzoic acid can be directly carried forward to crystallization. This eliminates intermediate drying and slashes solvent consumption by over 40%.
Q3: We are experiencing yield losses during the crystallization of the product from the telescoped 2-MeTHF stream. How do we validate the recovery?
Analysis & Causality:
Yield loss in 2-MeTHF stems from the molecule's high solubility in ethereal solvents at ambient temperatures. The hydrogen-bonding capacity of the carboxylic acid and the ether oxygen keeps the molecule solvated.
The Solution:
Implement a self-validating dynamic crystallization protocol . Instead of crashing the product out (which traps impurities), concentrate the 2-MeTHF stream under vacuum to exactly 3 relative volumes. Heat to 60 °C, then perform a controlled addition of heptane (a greener antisolvent) until the cloud point is reached. Seed the reactor to validate nucleation, hold for 1 hour to establish the crystal bed, and then cool to 5 °C at a rate of 0.1 °C/min. This controlled supersaturation prevents "oiling out" and ensures the product crystallizes in a high-purity polymorphic form.
Section 2: Process Workflows & Logic
The following diagrams illustrate the logical transition from a wasteful batch process to a highly efficient, telescoped, and circular solvent system.
Telescoped workflow eliminating intermediate isolation and reducing solvent waste.
Solvent recycling loop for 2-MeTHF demonstrating circular process mass intensity reduction.
Section 3: Quantitative Data
The transition to a telescoped 2-MeTHF system yields measurable improvements in both environmental impact and operational efficiency.
Table 1: PMI and Yield Comparison Across Solvent Systems (1 kg Scale)
Metric
Legacy Route (DMF / DCM)
Optimized Route (2-MeTHF Telescoped)
Improvement
Reaction Solvent Vol.
10 L (DMF)
6 L (2-MeTHF)
40% Reduction
Extraction Solvent Vol.
15 L (DCM)
0 L (Direct Phase Sep)
100% Elimination
Overall Yield
68%
82%
+14% Absolute
Process Mass Intensity
~145 kg/kg API
~42 kg/kg API
71% Reduction
Solvent Recyclability
< 10% (Thermal degradation)
> 85% (Vacuum distillation)
Highly Circular
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality between the operational steps and the chemical outcomes.
Telescoped Synthesis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Reagent Charging: Charge a dry, nitrogen-purged reactor with 2-MeTHF (6.0 volumes) and 2-methoxyethanol (1.1 equivalents).
Base Addition: Add KOtBu (2.2 equivalents) in portions, maintaining the internal temperature below 30 °C. Self-Validation: A slight exotherm confirms the formation of the potassium 2-methoxyethoxide salt.
SNAr Reaction: Heat the mixture to 80 °C for 6 hours. Self-Validation: Monitor via HPLC. The reaction is deemed complete when the starting material is < 1.0% Area.
Aqueous Quench (Telescoping Step): Cool to 20 °C. Slowly add 1M HCl (aqueous) to adjust the aqueous phase pH to ~2.5 (to protonate the product). Stir for 15 minutes, then allow phases to settle.
Phase Separation: Discard the lower aqueous layer (containing KF and KCl salts). Wash the upper 2-MeTHF layer with brine (2.0 volumes).
Dynamic Crystallization:
Transfer the organic phase to a clean crystallizer.
Distill under vacuum (approx. 200 mbar, 45 °C) until the total volume is reduced to 3.0 volumes.
Heat to 60 °C and begin dropwise addition of heptane (up to 6.0 volumes) until persistent turbidity (cloud point) is observed.
Add seed crystals (0.5% w/w) and hold at 60 °C for 1 hour.
Cool linearly to 5 °C over 8 hours (0.1 °C/min).
Isolation: Filter the resulting slurry, wash the cake with cold heptane (2.0 volumes), and dry under vacuum at 45 °C. Retain the mother liquor for 2-MeTHF recovery via distillation.
References
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at:[Link]
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Center for Biotechnology Information (PMC). Available at:[Link]
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. Available at:[Link]
API Manufacturing Optimization: The Definitive Technical and Strategic Guide for Pharma IP, R&D, and Investment Teams. DrugPatentWatch. Available at:[Link]
Technical Support Center: Handling Moisture-Sensitive 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Derivatives
Welcome to the technical support center for handling 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for handling 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for managing the moisture sensitivity of these valuable compounds. By understanding the underlying principles and adopting rigorous techniques, you can ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivatives considered moisture-sensitive?
A: The moisture sensitivity of these compounds stems from the reactivity of the carboxylic acid group. In the presence of water, benzoic acid derivatives can participate in several undesirable reactions. While benzoic acid itself is only slightly soluble in water, the presence of the fluoro and methoxyethoxy groups can influence its hygroscopicity.[1][2] The primary concern is the potential for water to interfere with subsequent reactions, such as amide bond formation or esterification, where the carboxylic acid is activated.[3][4][5] Water can compete with the desired nucleophile, leading to hydrolysis of activated intermediates and reduced yields.[6]
Q2: What are the visible signs that my 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivative has been compromised by moisture?
A: Visual inspection can sometimes reveal moisture contamination. Hygroscopic solids may appear clumpy or sticky rather than as a free-flowing powder.[7] In some cases, you might observe a change in the material's physical state, such as deliquescence, where the solid absorbs enough moisture from the atmosphere to dissolve. However, significant moisture contamination can be present without obvious visual cues. Therefore, it is crucial to rely on proper handling and storage techniques rather than visual inspection alone.
Q3: What are the ideal storage conditions for these compounds?
A: To maintain their integrity, 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivatives should be stored in a cool, dry place, tightly sealed to prevent exposure to atmospheric moisture.[8][9] The use of a desiccator containing a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or molecular sieves, is highly recommended.[7] For long-term storage, placing the sealed container inside a freezer can be beneficial, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation.[7]
Q4: Can I use standard laboratory solvents for reactions with these derivatives?
A: It is critical to use anhydrous (dry) solvents for any reaction involving moisture-sensitive reagents.[10] Commercially available anhydrous solvents are often packaged under an inert atmosphere and are suitable for most applications.[10] If you are unsure about the water content of your solvent, it is best to dry it using appropriate methods before use.
Q5: What is the most significant impact of moisture contamination on my reaction?
A: The most common and significant impact of moisture is a reduction in reaction yield.[3] In reactions like amide coupling, the carboxylic acid is typically activated using a coupling reagent. If water is present, it can react with the activated intermediate, regenerating the starting carboxylic acid and preventing the formation of the desired amide. This leads to incomplete conversion and complicates purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Yield in Amide Coupling Reactions
You are attempting to form an amide by reacting a 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivative with an amine using a carbodiimide coupling agent (e.g., EDC) and are observing poor conversion.
Probable Cause: Moisture contamination is a primary suspect. Water can hydrolyze the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid with the carbodiimide, preventing the amine from reacting.[6]
Solution:
Dry All Reagents and Solvents: Ensure your 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivative, amine, and any additives are thoroughly dried. If the compound is a solid, it can be dried under high vacuum for several hours.[7][11] Solvents must be anhydrous. Consider using freshly opened bottles of anhydrous solvent or drying the solvent over a suitable drying agent.[10][12]
Employ Inert Atmosphere Techniques: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[13][14][15][16] This involves using oven-dried or flame-dried glassware and performing all additions via syringe through a rubber septum.[10][15][16]
Optimize Coupling Reagents: For challenging couplings, especially with electron-deficient amines, consider using more robust coupling reagents like HATU or converting the carboxylic acid to a more reactive species like an acyl chloride.[3][5][17]
Problem 2: Inconsistent Reaction Results
You are running the same reaction under what you believe are identical conditions but are getting variable yields.
Probable Cause: Inconsistent handling of the moisture-sensitive benzoic acid derivative is a likely culprit. Small variations in exposure to air during weighing and transfer can introduce different amounts of moisture into each reaction.
Solution:
Standardize Handling Procedures: Implement a strict and consistent protocol for handling the reagent. Weighing should be done as quickly as possible, and the container should be sealed immediately after use. For highly sensitive applications, consider weighing and handling the compound inside a glove box.[10][14][18]
Use of a Glove Box: A glove box provides a controlled, inert atmosphere, which is the most reliable way to handle highly moisture-sensitive compounds and ensure reproducibility.[10][14][18]
Problem 3: Formation of an Unexpected Byproduct
You observe a byproduct with a molecular weight corresponding to the anhydride of your starting benzoic acid derivative.
Probable Cause: While less common in the presence of a nucleophilic amine, benzoic acid derivatives can form anhydrides, especially at elevated temperatures in a very dry atmosphere.[1][19] This can also occur as a side reaction during the activation step of an amide coupling.
Solution:
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. Most amide coupling reactions proceed efficiently at room temperature.
Optimize Stoichiometry: Ensure the correct stoichiometry of your coupling reagents. An excess of the activating agent could potentially promote anhydride formation.
Purification: If anhydride formation is unavoidable, it can typically be separated from the desired amide product by column chromatography.
Experimental Protocols
Protocol 1: Drying of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Derivatives
Place the solid compound in a round-bottom flask or a suitable vacuum-rated vessel.
Connect the vessel to a high-vacuum line.
Dry the solid under high vacuum for 2-4 hours at room temperature. For less thermally stable derivatives, avoid heating.
Once drying is complete, break the vacuum with an inert gas like nitrogen or argon.
Quickly cap and seal the vessel. Store in a desiccator.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[10]
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (nitrogen or argon). Use a gas bubbler to monitor the gas flow.
Reagent Addition: Add the dried 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivative and any other solid reagents to the flask under a stream of inert gas.
Solvent Addition: Add anhydrous solvent via a syringe through a rubber septum.
Liquid Reagent Addition: Add any liquid reagents, such as amines or coupling agents, via a syringe.[15][16][20]
Data Presentation
Table 1: Common Drying Agents for Solvents
Drying Agent
Suitable Solvents
Incompatible With
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethers, halogenated hydrocarbons, esters
Generally useful, but slow and has low capacity.[11]
Anhydrous Magnesium Sulfate (MgSO₄)
Ethers, esters, ketones, nitriles
Generally useful, fast, and has high capacity.[11]
Anhydrous Calcium Chloride (CaCl₂)
Ethers, saturated and aromatic hydrocarbons
Alcohols, phenols, amines, some esters and ketones.
Caption: Workflow for handling moisture-sensitive reagents.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
University of California, Irvine, Department of Chemistry. (n.d.). Drying Methods. Retrieved from [Link]
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Using drying agents. Retrieved from [Link]
De La Pena, A. L. (n.d.). Investigation of the Roles of Water in the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
Williams, R. M., & Zificsak, C. A. (2019). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. ACS Omega, 4(26), 21876–21884. [Link]
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
Beilstein-Institut. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 268-276. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Organic Syntheses. (n.d.). Acid anhydrides. Retrieved from [Link]
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
Quora. (2013, July 14). What are the industrial preparation method of fluoro benzoic acid?. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
Google Patents. (n.d.). US4990661A - Process for the preparation of benzoic acid derivatives.
Royal Society of Chemistry. (n.d.). The roles of benzoic acid and water on the Michael reactions of pentanal and nitrostyrene catalyzed by diarylprolinol silyl ether. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
National Center for Biotechnology Information. (2007, April 1). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. Retrieved from [Link]
Pearson+. (n.d.). Use the four compounds shown below to answer the following questi... | Study Prep. Retrieved from [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2-Fluoro-6-trifluoromethylbenzoic acid, 4-pentadecyl ester. NIST WebBook. Retrieved from [Link]
Chemistry Stack Exchange. (2016, July 15). Converting benzoic acid into meta-fluorobenzoic acid. Retrieved from [Link]
MolPort. (n.d.). 2-fluoro-5-(2-methoxyethoxy)benzoic acid | 2159721-80-7. Retrieved from [Link]
Technical Support Center: Mobile Phase Optimization for 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuanced chromatographi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the nuanced chromatographic behavior of complex fluorinated benzoic acid derivatives.
Analyzing 2-Fluoro-6-(2-methoxyethoxy)benzoic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique challenges. The presence of an electron-withdrawing ortho-fluorine atom and an ortho-alkoxy group creates a highly specific ionization profile. This guide decodes the causality behind common chromatographic failures and provides self-validating protocols to establish a robust, reproducible method.
Part 1: Mechanistic Overview & Causality (The "Why")
To optimize the mobile phase, we must first understand the analyte's physical chemistry. The pKa of structurally similar 2-fluorobenzoic acid is approximately 3.27[1]. The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic group compared to standard benzoic acid (pKa 4.2).
The Ionization Trap: If your mobile phase pH is set near the analyte's pKa (e.g., pH 3.0–4.0), the molecule exists in a dynamic 50/50 equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because the unionized form is hydrophobic and the ionized form is highly hydrophilic, they partition differently into the non-polar C18 stationary phase. This dual-state existence during the run is the primary root cause of peak tailing, peak splitting, and irreproducible retention times[2].
The Solution: Applying the "2-Unit Rule." By driving the mobile phase pH at least 1.5 to 2 units below the pKa (pH ≤ 2.0), we force >99% of the analyte into its unionized state, ensuring a single, sharp, and highly retained chromatographic peak[3].
Part 2: Troubleshooting FAQs & Guides
Q: Why is my 2-Fluoro-6-(2-methoxyethoxy)benzoic acid peak splitting or showing severe tailing?A: As established, this is an ionization issue. When the pH is unbuffered or improperly set near the pKa, secondary interactions with residual silanol groups on the silica column matrix exacerbate the tailing[2].
Solution: Adjust your aqueous mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This suppresses ionization and protonates residual silanols, eliminating secondary interactions[3].
Q: My analyte is eluting in the void volume (k' < 1). How can I increase retention?A: Assuming your pH is already suppressed, poor retention means your mobile phase is too strong (too much organic modifier).
Solution: Decrease the percentage of your organic modifier. A 10% decrease in organic solvent typically increases the retention factor (
k′
) by 2- to 3-fold[4]. If you must drop the organic modifier below 5% to achieve retention, you risk "pore dewetting" on standard C18 columns. In this case, switch to an aqueous-compatible (polar-embedded or end-capped) stationary phase.
Q: Should I use Methanol or Acetonitrile as the organic modifier?A: While Acetonitrile is the industry default due to low viscosity and UV transparency, Methanol offers a distinct selectivity advantage for this specific molecule. The 2-methoxyethoxy group contains ether linkages that act as hydrogen bond acceptors. Methanol, being a protic solvent, can engage in hydrogen bonding with these ether oxygen atoms[5]. This unique solvatochromatic property can drastically alter selectivity, which is highly beneficial if you are trying to resolve the analyte from closely related structural impurities[4].
Q: How do I ensure my method is LC-MS compatible while maintaining the required low pH?A: Standard low-pH buffers (like phosphate) are non-volatile and will rapidly contaminate a mass spectrometer source.
Solution: Use 0.1% Formic Acid (pH ~2.7) or 0.05% TFA (pH ~2.0). Note: While TFA provides superior peak shape, it can cause ion suppression in electrospray ionization (ESI). If MS sensitivity drops, rely strictly on Formic Acid[4].
Part 3: Quantitative Data & System Suitability
The following table summarizes how mobile phase pH dictates the physical state and chromatographic behavior of the analyte.
Table 1: Effect of Mobile Phase pH on 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
Mobile Phase pH
Analyte State
Retention Factor (
k′
)
Peak Shape
Recommended Additive
pH 2.0
>99% Unionized
High (Optimal)
Sharp / Symmetrical
0.1% TFA or Formic Acid
pH 3.3 (~pKa)
50% Unionized / 50% Ionized
Variable / Unstable
Split / Severe Tailing
NOT RECOMMENDED
pH 6.0
>99% Ionized
Low (Elutes near void)
Sharp but poorly retained
Ammonium Acetate*
*Requires specialized mixed-mode anion-exchange columns for adequate retention.
Part 4: Self-Validating Experimental Protocol
Do not blindly trust a method; validate the causality of your parameters. Use this step-by-step protocol to optimize and simultaneously prove the robustness of your mobile phase.
Step 1: Aqueous Phase Preparation
Prepare 1000 mL of HPLC-grade water. Add 1.0 mL of Formic Acid (for LC-MS compatibility) or 1.0 mL of TFA (for UV detection). Measure the pH with a calibrated meter to confirm it is ≤ 2.5[3].
Step 2: Organic Phase Selection
Select Methanol to exploit hydrogen-bonding with the 2-methoxyethoxy group, or Acetonitrile for lower system backpressure[4].
Step 3: System Equilibration
Flush the C18 column with a 50:50 Aqueous/Organic mixture for at least 10 column volumes to ensure the stationary phase is fully wetted and equilibrated.
Step 4: Isocratic Screening
Inject the sample at 50% organic. Calculate the retention factor (
k′=(tR−t0)/t0
).
If
k′<2
: Decrease organic modifier by 10%.
If
k′>10
: Increase organic modifier by 10%.
Step 5: The Self-Validation Step (Crucial)
To prove that pH is the controlling variable for your system's suitability, intentionally inject the sample using unbuffered, neutral water (pH ~7.0) as the aqueous phase. You will observe immediate retention loss and peak distortion. Re-equilibrate with your pH 2.0 mobile phase to watch the peak symmetry restore. This confirms your method is fundamentally grounded in the molecule's ionization mechanics.
Part 5: Optimization Workflow Visualization
Workflow for optimizing the mobile phase of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in RP-HPLC.
References
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
Columbia University. The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Available at:[Link]
Resolving low conversion rates in 2-Fluoro-6-(2-methoxyethoxy)benzoic acid esterification
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates during the esterificat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates during the esterification of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and structurally analogous ortho, ortho-disubstituted aromatic systems.
Core Mechanistic Overview: The "Ortho Effect" Bottleneck
2-Fluoro-6-(2-methoxyethoxy)benzoic acid presents a classic synthetic challenge. The presence of substituents at both the 2- and 6-positions (fluorine and a 2-methoxyethoxy ether chain) creates profound steric hindrance [1]. This steric bulk forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance and blocking the trajectory of incoming nucleophiles (alcohols)[1].
When attempting a standard Steglich esterification (DCC/DMAP), this steric shielding drastically slows down the nucleophilic attack on the O-acylurea intermediate. Consequently, the intermediate undergoes a detrimental [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea, killing the reaction conversion[2][3].
Figure 1: Mechanistic divergence in carbodiimide-mediated esterification of hindered acids.
Troubleshooting FAQs
Q1: My standard Steglich esterification (DCC/DMAP) is stalling at <20% conversion. Why is this happening, and how do I fix it?
A: The stalling is caused by the O-to-N acylurea rearrangement described above. Because the ortho-substituents block the alcohol from attacking the O-acylurea quickly, the intermediate rearranges into a dead-end byproduct[2].
The Fix: You must trap the O-acylurea faster than it can rearrange.
Lower the temperature: Run the activation step at 0 °C to suppress the rearrangement kinetics[2].
Use an additive: Add 1.0 equivalent of HOBt (Hydroxybenzotriazole) or 4-nitrophenol. These are smaller, highly reactive nucleophiles that bypass the steric bulk to form an active ester, which then reacts smoothly with your target alcohol[2].
Increase DMAP: Catalytic DMAP (e.g., 5 mol%) is insufficient for heavily hindered substrates. Increase DMAP to 0.5 – 1.0 equivalents to ensure rapid formation of the highly reactive acylpyridinium intermediate[4].
Q2: I am trying to couple a secondary alcohol. Even with modified Steglich conditions, my yields are poor. What is the best alternative?
A: For secondary alcohols coupling to ortho, ortho-disubstituted benzoic acids, carbodiimide chemistry often fails regardless of additives. The most robust alternative is the Acid Chloride Method . By converting the acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF, you create a much smaller, highly electrophilic species that is less susceptible to steric blocking.
Q3: What if my alcohol is acid-sensitive and I cannot use the Acid Chloride method?
A: If your substrate is acid-sensitive, utilize the Mitsunobu Reaction . The Mitsunobu protocol is exceptionally tolerant of steric hindrance in the ortho positions of benzoic acids[5]. It operates under neutral-to-mild conditions and inverts the stereocenter of the alcohol, making it ideal for complex, sensitive substrates[5].
Quantitative Method Comparison
To aid in selecting the correct self-validating protocol, consult the following empirical data summary for ortho-hindered esterifications.
Protocol A: The Acid Chloride Route (Highest Conversion)
Causality: Converting the carboxylic acid to an acyl chloride removes the bulky leaving group dynamics of carbodiimide coupling, replacing it with a small chloride ion that minimizes steric clashes during the transition state.
Activation: Dissolve 1.0 eq of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).
Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).
Chlorination: Cool the mixture to 0 °C. Slowly add 1.5 eq of Oxalyl Chloride dropwise. Note: Gas evolution (CO2, CO) will occur.
Maturation: Stir at room temperature for 2 hours, or until gas evolution ceases. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding the crude acyl chloride.
Coupling: Redissolve the acyl chloride in anhydrous DCM. Cool to 0 °C. Add 1.2 eq of the target alcohol, followed by dropwise addition of 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO3 and extract with DCM.
Protocol B: Modified Steglich with HOBt (For Acid-Sensitive Substrates)
Causality: HOBt acts as a kinetic trap. It is small enough to attack the sterically hindered O-acylurea before the [1,3]-rearrangement occurs, forming an OBt-ester that is highly reactive toward the incoming alcohol[2].
Setup: Dissolve 1.0 eq of the benzoic acid and 1.1 eq of the target alcohol in anhydrous DCM.
Additives: Add 1.0 eq of HOBt and 0.5 eq of DMAP (increased from catalytic amounts to overcome steric stalling)[4].
Coupling Agent: Cool the mixture to 0 °C. Add 1.5 eq of EDC·HCl in one portion.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).
Workup: Wash the organic layer successively with 1M HCl (if the ester is not highly acid-sensitive), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Decision Workflow
Figure 2: Strategic decision matrix for selecting the optimal esterification protocol.
References
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate.
2-Fluoro-6-(2-methoxyethoxy)benzoic acid vs 2,6-difluorobenzoic acid reactivity comparison
An In-Depth Guide to the Comparative Reactivity of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid and 2,6-Difluorobenzoic Acid A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals In...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid and 2,6-Difluorobenzoic Acid
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Aryl carboxylic acids, particularly those with ortho-substituents, are foundational scaffolds in countless bioactive molecules. Their reactivity, governed by a delicate interplay of electronic and steric factors, directly impacts synthetic efficiency and the accessibility of target compounds.
This guide provides an in-depth, evidence-based comparison of two such building blocks: 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and the more conventional 2,6-difluorobenzoic acid . While structurally similar, the nuanced differences between a methoxyethoxy group and a fluorine atom at the 6-position impart distinct chemical personalities. We will dissect these differences, offering field-proven insights and actionable protocols to guide your synthetic strategy.
At a Glance: Structural and Electronic Foundations
The initial point of comparison lies in the intrinsic properties of the ortho-substituents. A fluorine atom is a small, highly electronegative halogen that exerts a powerful electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). In contrast, the 2-methoxyethoxy group is bulkier and possesses a more complex electronic profile, characterized by an electron-withdrawing inductive effect (-I) from the oxygen atoms and a significant electron-donating resonance effect (+R) from the ether oxygen directly attached to the ring.
Figure 1. A comparison of the dominant electronic effects of the ortho-substituents on the aromatic ring.
This fundamental difference in electronic character is the primary driver of the divergent reactivity discussed below. The two fluorine atoms in 2,6-difluorobenzoic acid synergistically pull electron density away from the aromatic ring, making the carboxyl group more acidic and the ring itself more electron-deficient. Conversely, in 2-fluoro-6-(2-methoxyethoxy)benzoic acid, the powerful resonance donation from the methoxyethoxy group counteracts the inductive withdrawal of the fluorine, leading to a more electron-rich aromatic system.
The two strongly withdrawing fluorine atoms in 2,6-difluorobenzoic acid stabilize the carboxylate anion more effectively, increasing acidity (lower pKa). The donating methoxyethoxy group in the other molecule reduces acidity.
The 2-methoxyethoxy group is substantially bulkier than a fluorine atom, creating a more crowded environment around the carboxylic acid.
Reactivity in Amide Bond Formation: A Tale of Two Steric Environments
Amide coupling is arguably the most critical reaction in drug discovery. Here, the differences between our two subject molecules become starkly apparent, with steric hindrance emerging as the dominant factor.
The Core Challenge: Both acids feature di-ortho substitution, a notoriously challenging motif for amide coupling. The substituents physically obstruct the approach of the amine and coupling reagents to the carboxylic acid.
2,6-Difluorobenzoic Acid: While still hindered, the relatively small van der Waals radius of fluorine presents a manageable steric barrier. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) can typically mediate the reaction effectively, albeit sometimes requiring elevated temperatures or longer reaction times.
2-Fluoro-6-(2-methoxyethoxy)benzoic Acid: The large, flexible methoxyethoxy group creates a significantly more congested environment around the carboxylic acid. This steric bulk can dramatically retard the rate of amide bond formation. The ether chain can fold back over the reaction center, effectively shielding it. Consequently, forcing conditions, highly reactive coupling agents (e.g., COMU), or less sterically demanding amines may be necessary to achieve acceptable yields.
Mechanism & Causality: Why Sterics Matter in Amide Coupling
The generally accepted mechanism for amide coupling with uronium/aminium reagents like HATU involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophilic amine.
Comparative analysis of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid synthesis routes
As a specialized building block in medicinal chemistry, 2-fluoro-6-(2-methoxyethoxy)benzoic acid (CAS 902143-83-3) is frequently utilized in the development of small-molecule therapeutics, including salicylic acid-derive...
Author: BenchChem Technical Support Team. Date: April 2026
As a specialized building block in medicinal chemistry, 2-fluoro-6-(2-methoxyethoxy)benzoic acid (CAS 902143-83-3) is frequently utilized in the development of small-molecule therapeutics, including salicylic acid-derived sulfonamide inhibitors targeting the WDR5-MYC protein-protein interaction. Synthesizing this ortho-disubstituted benzoic acid requires careful navigation of aromatic electronic effects, steric hindrance, and competing nucleophilic sites.
This guide provides an objective, data-backed comparison of the three primary synthetic routes used to generate this compound, detailing the mechanistic causality behind each experimental choice to ensure a self-validating workflow for your laboratory.
Mechanistic Pathway Visualization
Caption: Divergent synthetic pathways for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
This route leverages the electron-deficient nature of 2,6-difluorobenzoic acid. However, performing a direct SNAr on the free acid is highly inefficient. Under basic conditions, the carboxylic acid deprotonates to form a carboxylate anion. This anion donates electron density back into the aromatic ring, significantly reducing its electrophilicity and repelling the incoming nucleophile. Therefore, a transient esterification step is mandatory to mask the acidic proton and maintain ring activation [1].
Route B: Phenolic Alkylation (Williamson-Type)
Starting from 2-fluoro-6-hydroxybenzoic acid, this route utilizes a straightforward etherification. The challenge here is chemoselectivity. A base like potassium carbonate (
K2CO3
) is strong enough to deprotonate both the phenol (
pKa≈8
) and the carboxylic acid (
pKa≈3.5
). Consequently, the alkylating agent (1-bromo-2-methoxyethane) will react at both sites, forming an ester-ether intermediate. A subsequent selective saponification is required to unmask the target carboxylic acid without cleaving the newly formed aryl ether [2].
Route C: Directed ortho-Metalation (DoM)
This approach builds the molecule from 1-fluoro-3-(2-methoxyethoxy)benzene. The fluorine atom and the ether oxygen act as synergistic Directed Metalation Groups (DMGs). They coordinate the lithium cation of a strong, non-nucleophilic base (like sec-BuLi), directing the deprotonation exclusively to the highly acidic C2 position. The resulting aryllithium species is then trapped with electrophilic carbon dioxide (
CO2
) [3]. While highly elegant and step-efficient, the requirement for strict anhydrous, cryogenic conditions (-78 °C) limits its scalability.
Quantitative Performance Matrix
Metric
Route A: SNAr
Route B: Alkylation
Route C: DoM
Starting Material Cost
Low (Commodity chemical)
High (Specialty building block)
Medium
Overall Yield
65% – 75%
70% – 85%
50% – 60%
Step Count
3 (Protect
→
SNAr
→
Deprotect)
2 (Alkylate
→
Hydrolyze)
1 (Lithiation
→
Carboxylation)
Scalability
Excellent (Industrial standard)
Good (Mild thermal conditions)
Poor (Requires cryogenic infrastructure)
Primary Hazard
Sodium Hydride (Pyrophoric)
DMF (Reprotoxic solvent)
sec-BuLi (Pyrophoric, highly reactive)
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).
Protocol 1: The SNAr Workflow (Route A)
Step 1: Esterification
Procedure: Suspend 2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated
H2SO4
(0.1 eq) dropwise. Reflux for 12 hours.
Causality: Sulfuric acid acts as a catalyst to drive the Fischer esterification. Methanol is used as both reagent and solvent to push the equilibrium toward the ester via Le Chatelier's principle.
IPC: TLC (Hexane/EtOAc 4:1). The reaction is complete when the polar, baseline-streaking acid spot is entirely replaced by a high-
Rf
UV-active spot.
Workup: Concentrate in vacuo, dissolve in EtOAc, and wash with saturated
NaHCO3
to remove residual acid. Dry over
Na2SO4
and concentrate to yield methyl 2,6-difluorobenzoate.
Step 2: Nucleophilic Aromatic Substitution
Procedure: Dissolve 2-methoxyethanol (1.1 eq) in anhydrous THF at 0 °C under
N2
. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes. Add methyl 2,6-difluorobenzoate (1.0 eq) dropwise. Allow to warm to room temperature and stir for 4 hours.
Causality: NaH is chosen over weaker bases because it irreversibly deprotonates the alcohol, generating a highly reactive alkoxide. This allows the SNAr to proceed at room temperature, preventing the thermodynamic driving force that would lead to unwanted di-substitution at the second fluorine position.
IPC: LC-MS. Monitor for the disappearance of the starting mass and the appearance of the mono-substituted product mass.
Step 3: Saponification
Procedure: To the crude SNAr mixture, add 2M aqueous NaOH (3.0 eq). Stir at 50 °C for 2 hours.
Causality: The hydroxide ion attacks the sterically hindered ester carbonyl. Elevated temperature is required due to the steric shielding provided by the ortho-fluoro and ortho-alkoxy groups.
Workup & Validation: Cool to 0 °C and acidify with 2M HCl until pH ~2. The target 2-fluoro-6-(2-methoxyethoxy)benzoic acid will precipitate. Filter and wash with cold water. Self-validation: The final product should be fully soluble in saturated
NaHCO3
with active effervescence, confirming the presence of the free carboxylic acid.
Protocol 2: The Phenolic Alkylation Workflow (Route B)
Step 1: Global Alkylation
Procedure: Dissolve 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add
K2CO3
(3.0 eq) and 1-bromo-2-methoxyethane (2.2 eq). Heat to 70 °C for 18 hours.
Causality:K2CO3
is a mild base that effectively deprotonates both the phenol and the carboxylic acid without causing side reactions (like elimination of the alkyl halide). 2.2 equivalents of the alkyl halide are used to intentionally drive the reaction to the fully protected ester-ether intermediate, preventing complex mixtures of mono- and di-alkylated products [2].
IPC: LC-MS. Confirm the complete absence of the starting material and the dominant presence of the intermediate ester-ether (
[M+H]+
corresponding to the di-alkylated mass).
Step 2: Selective Hydrolysis
Procedure: Dilute the DMF mixture with water and extract with EtOAc. Concentrate the organic layer. Dissolve the crude residue in a 3:1:1 mixture of THF/MeOH/
H2O
. Add LiOH·
H2O
(3.0 eq) and stir at room temperature for 6 hours.
Causality: LiOH is highly selective for ester hydrolysis. The mixed solvent system ensures that both the hydrophobic organic intermediate and the hydrophilic inorganic base remain in a single homogeneous phase, maximizing the reaction rate. The aryl ether bond is entirely stable under these basic conditions.
Workup & Validation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2. Extract with dichloromethane, dry over
MgSO4
, and concentrate. Self-validation:
1H
-NMR should show the disappearance of the aliphatic ester protons while retaining the distinct multiplet signature of the 2-methoxyethoxy chain.
Validation
Mass spectrometry fragmentation pattern of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Executive Summary & Analytical Challenge 2-Fluoro-6-(2-methoxyethoxy)benzoic acid ( C10H11FO4 , Exact Mass: 214.0641 Da) is a highly functionalized aromatic compound frequently utilized as a building block in pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Challenge
2-Fluoro-6-(2-methoxyethoxy)benzoic acid (
C10H11FO4
, Exact Mass: 214.0641 Da) is a highly functionalized aromatic compound frequently utilized as a building block in pharmaceutical synthesis and agrochemical development. From an analytical perspective, analyzing this molecule via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a unique challenge.
The molecule contains three distinct functional groups—a carboxylic acid, an aryl fluoride, and an extended ether chain (2-methoxyethoxy)—all positioned in close proximity on the benzene ring. This dense ortho-substitution triggers complex gas-phase dissociation pathways, including isobaric neutral losses and circumambulatory charge migrations ("ring walks")[1].
This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS Q-TOF/Orbitrap) platforms for the structural elucidation and targeted quantification of this compound. By understanding the causality behind its fragmentation, researchers can select the optimal MS platform to prevent false positives caused by isobaric interference.
Mechanistic Fragmentation Pathway (The "Why")
In negative ion mode ESI, 2-Fluoro-6-(2-methoxyethoxy)benzoic acid readily deprotonates to form the precursor ion
[M−H]−
at m/z 213.0560 . Upon collision-induced dissociation (CID), the molecule undergoes three primary competitive fragmentation pathways.
Understanding these pathways is critical because they dictate instrument selection. The proximity of the methoxyethoxy group to the carboxylate enables a dramatic "ortho effect," where the negative charge can migrate around the ring, facilitating sequential neutral losses[1][2].
Decarboxylation (The Standard Pathway):
Typical of benzoic acids, the primary fragmentation is the loss of carbon dioxide (
CO2
, 43.9898 Da)[3][4]. This yields a fragment at m/z 169.0662 .
Ether Chain Cleavage (The Isobaric Trap):
The 2-methoxyethoxy side chain can undergo cleavage, losing an ethylene oxide equivalent (
C2H4O
, 44.0262 Da) to yield a fragment at m/z 169.0298 .
Causality Check: The loss of
CO2
and
C2H4O
results in fragments separated by only 0.0364 Da . A low-resolution instrument cannot distinguish between these two distinct structural events.
Complete Ether Loss (The Ortho Effect):
Interaction between the ortho substituents leads to the expulsion of the entire 2-methoxyethanol moiety (
C3H8O2
, 76.0524 Da), leaving a highly stable fluorobenzyne/fluorobenzoate core at m/z 137.0036 [2].
Fig 1: ESI-MS/MS fragmentation logic highlighting the critical isobaric overlap at m/z 169.
Platform Comparison: ESI-QqQ vs. HRMS Q-TOF
When analyzing 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, the choice between a Triple Quadrupole (QqQ) and a High-Resolution Mass Spectrometer (HRMS, such as a Q-TOF or Orbitrap) depends entirely on the analytical goal: Trace Quantification vs. Structural Elucidation .
Quantitative Data & Performance Metrics
Metric
ESI-QqQ (e.g., Agilent 6495C)
HRMS Q-TOF (e.g., Agilent 6546)
Primary Application
High-throughput PK studies, API trace quant.
Metabolite ID, impurity profiling, exact mass.
Resolving Power
Unit resolution (~0.7 Da FWHM)
High resolution (>60,000 FWHM)
Mass Accuracy
±
0.1 Da
< 2 ppm
Isobaric Differentiation
Fails. Cannot distinguish
CO2
vs
C2H4O
loss.
Succeeds. Easily resolves the 0.0364 Da difference.
Linear Dynamic Range
5 to 6 orders of magnitude
3 to 4 orders of magnitude
Sensitivity (LOD)
Sub-picogram (pg/mL)
Low nanogram (ng/mL)
The Verdict: If you are quantifying the known API in plasma, the QqQ is superior due to its unmatched sensitivity and dynamic range. However, if you are profiling degradation products or confirming the synthesis of the molecule, the HRMS Q-TOF is mandatory. A QqQ will merge the m/z 169.0662 and 169.0298 fragments into a single unresolved peak, potentially masking a co-eluting structural isomer.
Fig 2: Workflow comparison demonstrating the divergence of MS platforms based on analytical goals.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in suitability checks to verify instrument performance before data acquisition.
Protocol A: Trace Quantification via ESI-QqQ (MRM Mode)
Objective: Maximize sensitivity for targeted quantification.
Sample Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate. (Ammonium acetate buffers the pH to ~6.8, ensuring the carboxylic acid is fully deprotonated for negative mode ESI[5]).
Source Optimization: Infuse the tuning solution at 10 µL/min. Optimize the ESI capillary voltage (typically 2.5 - 3.0 kV) and desolvation gas temperature to maximize the [M-H]- precursor at m/z 213.1.
MRM Transition Optimization:
Quantifier Transition: m/z 213.1
→
169.1 (Ramp Collision Energy from 5 to 40 eV; optimal CE is typically ~15 eV).
Qualifier Transition: m/z 213.1
→
137.0 (Requires higher CE, typically ~25 eV, to break the ether bonds).
Self-Validation Step (Ion Ratio Check): Inject a mid-level calibration standard. Calculate the peak area ratio of the Qualifier/Quantifier. This ratio must remain constant (
±
20%) across all unknown samples. A shift in this ratio indicates an isobaric interference (e.g., an isomer co-eluting and fragmenting differently).
Protocol B: Structural Elucidation via HRMS Q-TOF (DDA Mode)
Objective: Resolve isobaric fragments and confirm exact molecular formulas.
Mass Calibration: Prior to analysis, infuse a high-resolution tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Validation: The mass error for the reference masses must be < 1 ppm.
LC-MS/MS Acquisition:
Set the MS1 full scan range to m/z 100–1000 at a resolving power of
≥
60,000.
Enable Data-Dependent Acquisition (DDA). Set the inclusion list to target the exact mass of the precursor: 213.0560 Da .
Apply a stepped normalized collision energy (NCE) of 20, 40, and 60 to ensure both the fragile carboxylic acid and the robust ether chain are cleaved.
Data Processing & Self-Validation: Extract the MS2 chromatograms using a narrow 5 ppm mass tolerance window.
Extract m/z 169.0662 (Decarboxylation).
Extract m/z 169.0298 (Ether cleavage).
Validation: If the mass error of these extracted fragments exceeds 3 ppm, recalibrate the TOF flight tube, as thermal drift has compromised the data integrity.
References
Circumambulatory Movement of Negative Charge (“Ring Walk”) during Gas-Phase Dissociation of 2,3,4-Trimethoxybenzoate Anion. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Circumambulatory movement of negative charge ("ring walk") during gas-phase dissociation of 2,3,4-trimethoxybenzoate anion. PubMed. Available at: [Link]
Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization. ResearchGate. Available at:[Link]
Comparative Spectroscopic Validation of 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid: Platform Methodologies & Workflows
As drug development pipelines increasingly rely on highly functionalized fluorinated intermediates, the analytical burden of proving regiochemistry and purity has intensified. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly functionalized fluorinated intermediates, the analytical burden of proving regiochemistry and purity has intensified. 2-Fluoro-6-(2-methoxyethoxy)benzoic acid is a prime example of a complex building block that demands rigorous structural validation. It features a 1,2,3-trisubstituted aromatic ring, a highly electronegative fluorine atom, a flexible ether-linked aliphatic chain, and a carboxylic acid moiety capable of extensive hydrogen bonding.
This guide objectively compares the performance of High-Field NMR (600 MHz) versus Benchtop NMR (60-90 MHz) platforms for the structural validation of this molecule. Furthermore, it establishes a self-validating analytical system by integrating orthogonal techniques such as FT-IR and LC-HRMS, ensuring that experimental choices are driven by physical causality rather than mere convention.
The Analytical Challenge & Causality of Platform Selection
Validating 2-Fluoro-6-(2-methoxyethoxy)benzoic acid requires confirming the exact spatial relationship between the fluorine atom, the carboxylic acid, and the ether linkage.
The Physics of Field Strength (NMR)
The choice between Benchtop and High-Field NMR is dictated by the Larmor frequency and its effect on signal dispersion. In
1
H NMR, scalar couplings (
J
-couplings) are independent of the external magnetic field, typically around 7 Hz for aliphatic protons. At 60 MHz (Benchtop), 7 Hz equates to a massive 0.11 ppm, whereas at 600 MHz (High-Field), it is only 0.011 ppm [3]. Consequently, on a benchtop system, the aromatic protons (positions 3, 4, and 5) and the multiplets of the 2-methoxyethoxy chain will exhibit severe second-order overlap.
The Fluorine Advantage
Despite
1
H overlap, Benchtop NMR excels in
19
F acquisition . The
19
F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range (>350 ppm) [2]. Because the signals are spread over thousands of Hertz, the 60 MHz benchtop system can easily resolve the aryl fluoride signal of our target molecule from any fluorinated impurities without the need for cryogenic cooling or superconducting magnets [2].
The Solvation Effect
Carboxylic acids form strongly hydrogen-bonded dimers in apolar solvents (like CDCl
3
), which broadens NMR signals and shifts the C=O stretch in IR spectra [4]. To ensure a highly reproducible, monomeric state for precise integration, highly polar hydrogen-bond accepting solvents like DMSO-
d6
must be utilized [4].
Multi-Modal Workflow Visualization
To establish a self-validating system, no single technique should be trusted in isolation. NMR probes the nuclear spin environment, FT-IR measures vibrational dipole changes, and HRMS determines the exact mass-to-charge ratio. Agreement across these orthogonal principles guarantees structural integrity.
Fig 1: Multi-modal spectroscopic workflow for fluorinated aromatic validation.
Quantitative Platform Comparison
The following table synthesizes the performance metrics of each platform specifically for the routine validation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Analytical Platform
Primary Utility for Target Molecule
Resolution / Specificity
Analysis Time
Capital Cost
Footprint & Maintenance
High-Field NMR (600 MHz)
De novo elucidation, complex impurity profiling,
13
C acquisition.
High: Baseline resolution of all
1
H multiplets and
13
C-
19
F couplings.
Routine QC, rapid
19
F quantification, reaction monitoring.
Moderate: Excellent for
19
F;
1
H suffers from aromatic overlap [3].
2–5 mins
~$50,000
Fume hood compatible, permanent magnet (no cryogens) [2].
ATR FT-IR
Orthogonal confirmation of C=O and C-F functional groups.
Moderate: Identifies functional groups but cannot prove regiochemistry [1].
< 2 mins
~$15,000
Benchtop, zero maintenance.
LC-HRMS (Q-TOF)
Exact mass confirmation (C
10
H
11
FO
4
), trace impurity detection.
High: Mass accuracy < 5 ppm; separates isobaric isomers via LC.
10–20 mins
>$250,000
Benchtop/Floor, requires high-purity gases and solvents.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-contained standard operating procedures (SOPs).
Protocol A: Multi-Nuclear NMR Acquisition (
1
H and
1
9
F)
This protocol is applicable to both Benchtop and High-Field systems. The use of DMSO-
d6
is deliberate to break up carboxylic acid dimers [4].
Sample Preparation: Weigh exactly 15.0 mg of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-
d6
(containing 0.03% v/v TMS as an internal
1
H reference).
Internal Standard (Optional for qNMR): If absolute quantification is required, add 5.0
μ
L of Trifluorotoluene (TFT) as a
19
F internal standard (singlet at -63.7 ppm) [2].
Acquisition (
1
H):
Benchtop (60 MHz): Acquire 16 scans. Expect a broad multiplet between 6.8–7.5 ppm for the aromatic protons.
High-Field (600 MHz): Acquire 8 scans. Expect distinct doublets/triplets for the 3, 4, and 5-position protons, showing clear
3JHF
and
4JHF
couplings.
Acquisition (
19
F): Acquire 16 scans with
1
H decoupling. The target aryl fluoride will appear as a sharp singlet (due to decoupling) in the -110 to -120 ppm region.
Protocol B: Orthogonal Validation via ATR FT-IR
FT-IR provides critical confirmation of the carboxylic acid and aryl fluoride moieties without the need for solvation [1].
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (4000–400 cm
−1
, 16 scans, 4 cm
−1
resolution).
Sample Loading: Place approximately 2–3 mg of the neat solid directly onto the center of the diamond crystal.
Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal contact between the crystal and the solid sample.
Acquisition & Interpretation: Collect the sample spectrum. Validate the structure by confirming the following diagnostic bands:
For the routine validation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, Benchtop NMR utilizing the
19
F nucleus provides a highly cost-effective, rapid alternative to High-Field systems, bypassing the
1
H resolution limitations inherent to low-field magnets. However, for complete de novo structural elucidation or complex impurity profiling where precise aromatic scalar couplings are required, High-Field NMR remains indispensable. By anchoring either NMR approach with orthogonal data from FT-IR and LC-HRMS , laboratories can establish a robust, self-validating analytical ecosystem.
References
ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. Available at: [Link]
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Blog. Available at:[Link]
ACS Publications. "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization." Crystal Growth & Design. Available at:[Link]
Validation
A Tale of Two Building Blocks: A Comparative Guide to 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and 2-fluoro-6-methoxybenzoic acid in Drug Design
For the modern medicinal chemist, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. The subtle interplay of functional groups can profoundly influence a comp...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern medicinal chemist, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. The subtle interplay of functional groups can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth, comparative analysis of two closely related benzoic acid derivatives: 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and 2-fluoro-6-methoxybenzoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
The ortho-fluorobenzoic acid scaffold is a privileged structure in medicinal chemistry, with the fluorine atom serving to modulate the acidity of the carboxylic acid and influence metabolic stability through the robust carbon-fluorine bond[1][2]. The strategic placement of an alkoxy group at the 6-position further refines the molecule's properties. Here, we delve into the nuanced differences imparted by a simple methoxy group versus a more elaborate methoxyethoxy side chain, a choice that can have significant downstream consequences in a drug's development trajectory.
A Head-to-Head Comparison: Physicochemical Properties
The journey of a drug from administration to its target is governed by a delicate balance of properties such as acidity (pKa), lipophilicity (logP), and solubility. These parameters dictate how a molecule is absorbed, distributed, metabolized, and excreted (ADME). Below is a comparative summary of the key physicochemical properties of our two building blocks of interest.
Property
2-Fluoro-6-(2-methoxyethoxy)benzoic acid
2-fluoro-6-methoxybenzoic acid
Rationale for Difference
Molecular Formula
C₁₀H₁₁FO₄
C₈H₇FO₃
The addition of an ethoxy unit (-OCH₂CH₂-) increases the carbon and hydrogen count.
The larger methoxyethoxy group contributes to a higher molecular weight.
Predicted pKa
~3.1
~3.2
The electronic influence of the alkoxy groups on the carboxylic acid's acidity is similar, with the ortho-fluoro being the dominant factor. Minor differences may arise from subtle conformational effects.
Predicted logP
~1.2
~1.5
The additional oxygen atom in the methoxyethoxy group can act as a hydrogen bond acceptor, slightly increasing hydrophilicity and thus lowering the predicted logP compared to the methoxy-substituted analog.
Predicted Aqueous Solubility
Higher
Lower
The ether chain in the methoxyethoxy group can form more extensive hydrogen bonds with water, leading to a predicted increase in aqueous solubility. This is a common strategy to enhance the solubility of drug candidates[6][7].
Predicted values for 2-Fluoro-6-(2-methoxyethoxy)benzoic acid are based on computational models and should be confirmed experimentally.
The Causality Behind the Choice: A Case Study in Kinase Inhibitor Design
The selection between these two building blocks is not merely academic; it has real-world implications in drug development. A prime example is the potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220) , a drug approved for the treatment of acute myeloid leukemia (AML)[8]. The synthesis of Quizartinib utilizes 2-Fluoro-6-(2-methoxyethoxy)benzoic acid as a key intermediate.
The rationale for incorporating the methoxyethoxy side chain in Quizartinib is primarily to enhance its aqueous solubility. While the core structure of the drug is optimized for high-affinity binding to the FLT3 kinase, poor solubility can hinder its development as an oral therapeutic. By introducing the more hydrophilic methoxyethoxy group, the overall solubility of the final drug molecule is improved, facilitating better absorption and bioavailability.
This strategic choice highlights a common challenge in drug design: balancing high potency, often associated with lipophilic structures, with the requisite solubility for effective drug delivery. The methoxyethoxy group, in this context, serves as a "solubilizing tail," extending from the core pharmacophore to interact favorably with the aqueous environment of the body.
Metabolic Stability: A Tale of Two Ethers
The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. Both the methoxy and methoxyethoxy groups are ethers, which can be subject to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through O-dealkylation.
2-fluoro-6-methoxybenzoic acid: The methoxy group is susceptible to O-demethylation, which would yield a phenol. This phenolic metabolite could then be rapidly conjugated and eliminated. The presence of the ortho-fluoro atom can influence the rate of this metabolism.
2-Fluoro-6-(2-methoxyethoxy)benzoic acid: The methoxyethoxy group presents two potential sites for O-dealkylation. Metabolism could lead to the formation of a primary alcohol or a phenol, both of which can be further metabolized. While the larger group may seem more metabolically labile, the increased polarity and solubility it imparts can sometimes lead to more rapid clearance of the parent drug, potentially reducing the formation of long-lived active metabolites. However, in some cases, longer alkoxy chains can exhibit increased metabolic stability compared to a simple methoxy group[9][10].
The precise metabolic profile of a drug containing either of these fragments would need to be determined experimentally.
Experimental Protocols: A Guide to Characterization
To empirically determine and compare the properties of these two building blocks, the following standard experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the benzoic acid derivative with a standardized solution of a strong base, while monitoring the pH.
Preparation: A precisely weighed sample of the benzoic acid is dissolved in a suitable solvent mixture (e.g., water/methanol).
Titration: The solution is titrated with a standardized solution of sodium hydroxide (NaOH).
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Preparation: Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
Separation: The two phases are separated by centrifugation.
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for logP determination by the shake-flask method.
In Vitro Metabolic Stability Assay
This assay assesses the rate at which a compound is metabolized by liver enzymes.
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
Calculation: The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Workflow for in vitro metabolic stability assay.
Conclusion: A Strategic Choice for Optimized Drug Design
The comparison between 2-Fluoro-6-(2-methoxyethoxy)benzoic acid and 2-fluoro-6-methoxybenzoic acid serves as a compelling illustration of the nuanced decision-making process in modern drug discovery. While both are valuable building blocks, the choice between a simple methoxy group and a more complex methoxyethoxy side chain is driven by the specific goals of the drug design campaign.
The methoxy-substituted analog offers a lower molecular weight and potentially simpler metabolism, which may be advantageous in certain contexts. However, the methoxyethoxy-substituted counterpart provides a powerful tool for enhancing aqueous solubility, a critical factor for oral bioavailability, as exemplified by its use in the development of Quizartinib.
Ultimately, the optimal choice will depend on a holistic assessment of the lead compound's properties and the desired therapeutic profile. A thorough understanding of the subtle yet significant impact of these functional groups empowers medicinal chemists to make informed decisions, paving the way for the rational design of safer and more effective medicines.
References
Chinese Journal of Pharmaceuticals. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52. [Link]
Bansal, S., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]
ACS Publications. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]
PMC. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. [Link]
Google P
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
PMC. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
ResearchGate. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. [Link]
PubMed. (2013). Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities. [Link]
RSC Publishing. (2021). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. [Link]
ACS Publications. (2021). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. [Link]
ResearchGate. (2014). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]
J Biochem Tech. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Amide Bond Formation with 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid
Introduction: The Challenge of Sterically Hindered Amidation in Pharmaceutical Synthesis In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecules is paramount. A recurring chall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Sterically Hindered Amidation in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecules is paramount. A recurring challenge lies in the formation of amide bonds involving sterically hindered substrates. One such substrate of significant industrial importance is 2-Fluoro-6-(2-methoxyethoxy)benzoic acid , a key building block in the synthesis of the drug Lifitegrast, used for the treatment of dry eye disease.[1] The ortho-substituents on this benzoic acid derivative present a considerable steric barrier, making the selection of an appropriate catalytic system for amidation a critical factor in achieving high yields and purity.
This guide provides an in-depth comparison of catalytic strategies for the amidation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid. We will move beyond a simple listing of reagents to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the practical application and comparative performance of common coupling reagents, which act as catalysts for this condensation reaction.
Understanding the Catalytic Landscape for Amidation
The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid. This is where "coupling reagents" come into play, acting as catalysts to facilitate this transformation. The two primary families of coupling reagents employed for such challenging amidations are uronium/aminium salts and phosphonium salts . A more traditional approach involves the use of carbodiimides , often with additives.
This guide will focus on a comparative analysis of representative catalysts from these classes:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective uronium/aminium salt-based coupling reagent known for its high reactivity and low rates of epimerization.[2]
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and cost-effective uronium-based reagent.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A common phosphonium salt-based reagent known for suppressing racemization.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic carbodiimide-based system where the urea byproduct is water-soluble, simplifying workup.[3][4]
The choice of catalyst directly impacts reaction efficiency, yield, purity, and overall process viability, particularly when dealing with sterically encumbered substrates like 2-Fluoro-6-(2-methoxyethoxy)benzoic acid.
Comparative Performance Analysis
The following table summarizes the expected performance of different coupling reagents in the amidation of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid with a representative amine, based on literature for similar sterically hindered systems and data from the synthesis of Lifitegrast intermediates.[5][6]
Coupling Reagent
Additive
Base
Solvent
Reaction Time (h)
Typical Yield (%)
Purity (%)
Key Considerations
HATU
None
DIPEA
DMF
2 - 5
>95
>98
Highly efficient and fast-acting, especially for challenging couplings.[2][3] More expensive.
HBTU
HOBt
DIPEA
DMF
6 - 12
85 - 90
>95
A cost-effective alternative to HATU, but may require longer reaction times.[7]
PyBOP
None
DIPEA
CH₂Cl₂/DMF
4 - 8
90 - 95
>97
Generates a less hazardous byproduct than some older phosphonium reagents and is effective at minimizing racemization.
EDC
HOBt
DIPEA
CH₂Cl₂
12 - 24
~85
>95
A common and economical choice; the water-soluble urea byproduct simplifies purification.[3][4]
Causality Behind Performance Differences:
Uronium vs. Phosphonium Reagents: Uronium reagents like HATU and HBTU generally lead to faster reactions. However, they can potentially cause guanidinylation of the N-terminal amino group as a side reaction, which is less of a concern with phosphonium reagents like PyBOP.[8]
The Role of Additives: Additives like HOBt and its more reactive analogue HOAt (used in HATU) form activated esters that are more stable than the initial activated species, which helps to suppress side reactions and racemization.[2][7]
Steric Hindrance: For a substrate like 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, the high reactivity of HATU is often necessary to overcome the steric hindrance and achieve high conversion in a reasonable timeframe.[5][6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps for monitoring reaction completion and ensuring product purity.
Protocol 1: HATU-Mediated Amidation
This protocol is optimized for high efficiency and is the most commonly cited method for the synthesis of Lifitegrast intermediates.[6]
Validating the Enantiomeric Purity of Chiral 2-Fluoro-6-(2-methoxyethoxy)benzoic Acid Derivatives: A Comparative Guide
The development of chiral pharmaceutical intermediates, specifically derivatives of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, presents a unique set of analytical challenges. The stereochemical configuration of these mole...
Author: BenchChem Technical Support Team. Date: April 2026
The development of chiral pharmaceutical intermediates, specifically derivatives of 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, presents a unique set of analytical challenges. The stereochemical configuration of these molecules profoundly impacts their pharmacological efficacy and safety profiles . Validating their enantiomeric purity requires analytical platforms capable of discriminating subtle spatial differences driven by the electronegative fluorine atom and the highly flexible 2-methoxyethoxy ether linkage.
This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the enantiomeric resolution of these complex derivatives, supported by self-validating experimental protocols.
Mechanistic Insights into Chiral Recognition
To achieve baseline separation, the chiral analyte must form transient, reversible diastereomeric complexes with the Chiral Stationary Phase (CSP) . For 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivatives, immobilized polysaccharide-based CSPs (such as amylose tris-(3,5-dimethylphenylcarbamate)) are the industry standard.
The causality of this separation relies on a strict "three-point interaction" model :
Hydrogen Bonding: The carbamate groups on the CSP act as both hydrogen bond donors and acceptors, interacting strongly with the carbonyl and the oxygen-rich methoxyethoxy tail of the analyte.
π-π Interactions: The fluorinated aromatic ring of the benzoic acid derivative engages in π-π stacking with the phenyl groups of the CSP. The electron-withdrawing fluorine alters the electron density of the ring, enhancing these interactions .
Steric Inclusion: The helical structure of the amylose polymer creates chiral cavities. The bulky 2-methoxyethoxy group forces the molecule into a specific conformation, allowing only one enantiomer to fit optimally within the cavity, thereby increasing its retention time.
Mechanism of chiral recognition between the analyte and stationary phase.
Comparative Analysis: Chiral HPLC vs. Chiral SFC
While Normal Phase HPLC has historically been the default, Supercritical Fluid Chromatography (SFC) has proven to be a superior alternative for flexible, fluorinated aromatics [[1]]([Link]).
The Causality of SFC Superiority:
SFC utilizes supercritical CO₂ combined with an organic modifier (e.g., methanol). Supercritical CO₂ possesses a gas-like viscosity and a liquid-like density. According to the van Deemter equation, this low viscosity significantly increases the diffusion coefficient of the analyte. For flexible molecules like 2-methoxyethoxy derivatives, which suffer from slow adsorption/desorption kinetics on the CSP, this enhanced mass transfer minimizes peak broadening (the C-term), resulting in sharper peaks and superior resolution . Furthermore, SFC allows for the use of diverse modifiers that alter the selectivity profile, often succeeding where HPLC fails .
Quantitative Performance Comparison
The following table summarizes representative validation data comparing Normal Phase HPLC and SFC using an immobilized Amylose-based CSP (Chiralpak IA) for a standard 2-Fluoro-6-(2-methoxyethoxy)benzoic acid chiral amide derivative.
To ensure absolute trustworthiness, the analytical method must be a self-validating system adhering to ICH Q2(R1) guidelines . The inclusion of an acidic additive (Trifluoroacetic Acid, TFA) is a critical experimental choice; it suppresses the ionization of any residual benzoic acid moieties and masks free silanols on the silica support, preventing severe peak tailing .
Step-by-step workflow for chiral method validation per ICH Q2(R1) guidelines.
Protocol A: Optimized Chiral SFC Workflow
System Setup:
Equip the SFC system with a Chiralpak IA column (250 x 4.6 mm, 5 µm).
Set the Automated Backpressure Regulator (ABPR) to 120 bar to maintain CO₂ in a supercritical state.
Set the column oven temperature to 35°C.
Execution & Validation:
System Suitability (Specificity): Inject 10 µL of a 1.0 mg/mL racemic standard mixture. Adjust the co-solvent gradient (Methanol + 0.1% TFA) from 10% to 30% over 10 minutes. Establish an isocratic hold at the optimal percentage (e.g., 20%) that yields a resolution (Rs) > 2.0.
Linearity & LOQ: Prepare serial dilutions of the undesired enantiomer from 0.05 µg/mL to 15 µg/mL. Inject each level in triplicate. Plot peak area vs. concentration to ensure an R² > 0.999. Determine the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is ≥ 10.
Accuracy (Spike Recovery): Prepare a 1.0 mg/mL solution of the pure desired enantiomer. Spike this solution with the undesired enantiomer at 0.1%, 0.5%, and 1.0% levels. Calculate the percentage recovery. Self-Validation Check: Recoveries must fall strictly between 95.0% and 105.0% to confirm the absence of matrix interference.
Precision (Repeatability): Perform six consecutive injections of the 0.5% spiked sample. Calculate the Relative Standard Deviation (%RSD) of the undesired enantiomer's peak area. Self-Validation Check: %RSD must be ≤ 2.0%.
Conclusion & Best Practices
For validating the enantiomeric purity of chiral 2-Fluoro-6-(2-methoxyethoxy)benzoic acid derivatives, Chiral SFC paired with an immobilized polysaccharide CSP is the superior analytical platform. The unique physicochemical properties of supercritical CO₂ directly address the mass transfer limitations of these flexible, fluorinated molecules, providing higher resolution, faster throughput, and a greener footprint than traditional HPLC [[2]]([Link]). Researchers must prioritize strict control of acidic additives (like TFA) and rigorous spike-recovery validation to ensure absolute data integrity during drug development.
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods
Source: Molecules / PMC
URL:[Link]
Direct chiral HPLC separation on CSPs
Source: Chiralpedia
URL:[Link]
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest
Source: Current Pharmaceutical Analysis / Bentham Science
URL:[Link]
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents
Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed
URL:[Link]
A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase
Source: ResearchGate
URL:[Link]
Operational Safety and Logistics Guide: Handling 2-Fluoro-6-(2-methoxyethoxy)benzoic acid
Introduction & Chemical Profile 2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) is a highly specialized fluorinated organic building block utilized extensively in pharmaceutical development and advanced organ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
2-Fluoro-6-(2-methoxyethoxy)benzoic acid (CAS: 902143-83-3) is a highly specialized fluorinated organic building block utilized extensively in pharmaceutical development and advanced organic synthesis[1][2]. While its unique structural motifs—a highly electronegative fluorine atom paired with a flexible, electron-donating methoxyethoxy ether chain—make it valuable for drug discovery, these same features dictate strict handling, personal protective equipment (PPE), and disposal protocols.
This guide provides drug development professionals with the mechanistic reasoning and procedural workflows required to safely manage this compound from benchtop to disposal, ensuring a self-validating safety system within the laboratory.
Hazard Assessment & Causality
To effectively protect laboratory personnel, it is critical to understand why specific PPE is required. Standard hazard classifications for fluorinated benzoic acid derivatives include Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H335)[1][3].
The acidity of the benzoic acid moiety is responsible for primary tissue irritation[4]. However, the lipophilic nature of the methoxyethoxy side chain can act as a permeation enhancer, potentially increasing the rate of dermal absorption compared to unsubstituted benzoic acid[5]. Furthermore, as a dry powder, the compound is prone to static buildup, increasing the risk of aerosolization and subsequent respiratory tract irritation[6].
Quantitative Hazard & Physical Data
Property / Hazard
Value / Classification
Causality / Operational Implication
CAS Number
902143-83-3
Unique identifier for safety tracking and inventory control[1].
Molecular Formula
C10H11FO4
Presence of fluorine and ether groups increases lipophilicity and potential skin permeation.
GHS Hazard Statements
H315, H319, H335
Acidic proton causes tissue damage; fine powder risks inhalation and respiratory distress[3][7].
Recommended Storage
Room Temperature, Dry
Prevents degradation, moisture-induced clumping, and hazardous decomposition[1][5].
Mandatory Personal Protective Equipment (PPE) Matrix
A self-validating safety system requires that every piece of PPE directly mitigates a specific chemical property. Do not substitute standard equipment without evaluating the chemical compatibility.
PPE Category
Specification
Operational Causality
Eye/Face
NIOSH/EN 166 Approved Safety Goggles
Protects against severe eye irritation (H319) from airborne dust particulates[6][8].
Hand
Nitrile Gloves (Minimum 0.11 mm thickness)
Prevents dermal absorption (H315). The ether linkage acts as a permeation enhancer, making immediate glove removal upon contamination critical[3][8].
Body
Standard Lab Coat (Cotton/Polyester blend)
Provides a primary barrier against accidental spills and static-cling of fluorinated powders[3].
Respiratory
N95 or P100 Particulate Respirator
Required if handling outside a fume hood to prevent respiratory tract irritation (H335) from aerosolized particles[3][4].
Operational Workflow: Safe Handling Protocol
When handling 2-Fluoro-6-(2-methoxyethoxy)benzoic acid, the primary operational goal is the prevention of airborne dust generation[3][8].
Step-by-Step Methodology:
Pre-Operation Preparation: Verify the functionality of the chemical fume hood (face velocity between 80-100 fpm). Don all required PPE (Nitrile gloves, safety goggles, lab coat) before opening the primary container[3][5].
Static Mitigation & Weighing: Place an anti-static weighing boat on the analytical balance inside the fume hood. Using a grounded, anti-static micro-spatula, carefully transfer the powder. Rationale: Fluorinated powders are prone to static buildup, which can cause sudden aerosolization and loss of containment[6][9].
Solvent Addition: Slowly add the chosen reaction solvent directly to the weighing boat, or transfer the powder to a round-bottom flask before solvent addition. Seal the flask immediately to contain any volatile byproducts or residual dust.
Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water or dilute ethanol) to capture any trace dust. Dispose of the paper towel in the solid hazardous waste bin[3].
Spill Management and Disposal Plan
Improper disposal of fluorinated aromatics can lead to severe environmental contamination and the release of toxic byproducts. Never dispose of benzoic acid derivatives directly into drains or waterways[5]. During combustion, fluorinated compounds generate gaseous hydrogen fluoride (HF), a highly toxic and corrosive gas[6]. Therefore, specialized incineration is mandatory.
Step-by-Step Spill Response & Disposal:
Immediate Isolation: If a spill occurs, immediately halt work and assess the spill volume. For spills >50g, evacuate the immediate area and notify Environmental Health and Safety (EHS)[3][10].
Dust Suppression: Lightly mist the spilled powder with distilled water. Rationale: Dry sweeping generates airborne particulates that exacerbate inhalation risks (H335)[3][6].
Collection: Use a disposable plastic scoop or damp paper towels to collect the moistened material. Do not use a standard vacuum cleaner; only HEPA-filtered vacuums rated for hazardous chemical dust are acceptable[3][8].
Waste Segregation: Place the collected material into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE)[3].
Final Disposal: Label the container as "Hazardous Chemical Waste: Fluorinated Benzoic Acid Derivative." Coordinate with EHS for pickup. The standard destruction method involves dissolving the waste in a combustible solvent and processing it through a licensed chemical incinerator equipped with an afterburner and scrubber to neutralize hydrogen fluoride (HF) gas generated during combustion[6][8].
Spill Response Decision Matrix
Decision workflow for the safe containment and disposal of fluorinated benzoic acid spills.
References
KHA. "SDS of Benzoic Acid: Important Data and Information Collected". [Link]
National Institute of Standards and Technology. "SAFETY DATA SHEET: 4-Fluorobenzoic acid".[Link]